2,4-Dimethylquinoline
Description
Properties
IUPAC Name |
2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNANFDSJRRZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061610 | |
| Record name | Quinoline, 2,4-dimethyl- | |
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Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-37-4 | |
| Record name | 2,4-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinoline, 2,4-dimethyl- | |
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| Record name | 2,4-DIMETHYLQUINOLINE | |
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| Record name | Quinoline, 2,4-dimethyl- | |
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| Record name | Quinoline, 2,4-dimethyl- | |
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| Record name | 2,4-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.484 | |
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| Record name | QUINOLINE, 2,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2,4-dimethylquinoline. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this versatile heterocyclic compound. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes important reaction mechanisms and a relevant biological signaling pathway using Graphviz diagrams. The information compiled herein serves as a foundational resource for the further exploration and utilization of this compound in synthetic and medicinal chemistry.
Chemical Properties of this compound
This compound, also known as kryptidine, is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₁N.[1][2] It appears as a colorless to pale yellow liquid and is soluble in organic solvents but only sparingly soluble in water.[3] The presence of the nitrogen atom and two methyl groups on the quinoline (B57606) ring system imparts distinct physical and chemical properties that are of interest in various chemical syntheses.
Physical and Chemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| CAS Number | 1198-37-4 | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | Not available | [4] |
| Boiling Point | 264-265 °C | [2] |
| Density | 1.05 g/mL | [5] |
| Refractive Index (n²⁰/D) | 1.61 | [5] |
| pKa (Strongest Basic) | 5.94 | [3] |
| Solubility in Water | Practically insoluble | [3] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopy | Key Features and Peaks | Source(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons and two distinct methyl groups. | [6] |
| ¹³C NMR (CDCl₃) | Signals for all 11 carbon atoms, with distinct chemical shifts for the methyl carbons and the carbons of the quinoline ring. | [7] |
| Infrared (IR) | Characteristic peaks for C-H stretching of aromatic and methyl groups, and C=C and C=N stretching of the quinoline ring. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 157, with fragmentation patterns corresponding to the loss of methyl groups and other fragments. | [2][8] |
Reactivity of this compound
The reactivity of this compound is characterized by the interplay of the electron-donating methyl groups and the electron-withdrawing nature of the pyridine (B92270) ring within the quinoline system. This leads to a rich chemistry involving electrophilic and nucleophilic substitutions, as well as reactions at the methyl groups.
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring is generally directed to the benzene (B151609) ring, as the pyridine ring is deactivated by the nitrogen atom. The presence of the two methyl groups further influences the position of substitution.
Nucleophilic Substitution
The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are activated by the nitrogen atom.
Oxidation
The methyl groups of this compound can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction
The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Synthesis of this compound
Several named reactions are commonly employed for the synthesis of quinoline derivatives, including this compound. The Combes, Doebner-von Miller, and Friedländer syntheses are notable examples.[9]
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. For this compound, aniline is reacted with acetylacetone.[10]
Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][11]
Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[12][13]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and key reactions of this compound.
Synthesis of this compound via Acetone-Anil Intermediate[14]
Materials:
-
Aniline
-
Acetone
-
Iodine (catalyst)
-
Sodium metal
-
Copper powder (catalyst)
-
Anhydrous aniline
Procedure:
-
Preparation of Acetone-Anil: A mixture of aniline and a catalytic amount of iodine is heated to 170-175 °C. Acetone is added dropwise with vigorous stirring, and the distillate is collected.
-
Purification: The distillate is subjected to vacuum distillation to separate unreacted aniline and the intermediate fraction, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (acetone-anil).
-
Decomposition and Cyclization: The purified acetone-anil is heated with anhydrous aniline, sodium metal, and a small amount of copper powder. The mixture is refluxed until the evolution of methane (B114726) ceases.
-
Isolation: The final product, this compound, is isolated from the reaction mixture by vacuum distillation.
Nitration of this compound (General Procedure)[15][16]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture to the this compound solution, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Oxidation of this compound to Quinoline-2,4-dicarboxylic Acid[13][17]
Materials:
-
This compound
-
Potassium Permanganate (B83412) (KMnO₄)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction: To a solution of this compound in an aqueous sodium hydroxide solution, add a solution of potassium permanganate portion-wise while stirring and maintaining the temperature between 35-45 °C.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple color), filter the mixture to remove manganese dioxide.
-
Isolation: Acidify the filtrate with hydrochloric acid to a pH of 1-2. The product, quinoline-2,4-dicarboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-2,4-dimethylquinoline (General Procedure)[18][19][20]
Materials:
-
This compound
-
Palladium on Carbon (Pd/C) or other suitable catalyst
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a hydrogenation apparatus, dissolve this compound in a suitable solvent. Add the Pd/C catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 bar). Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours).
-
Work-up: After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.
-
Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities.[9] Notably, derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor.[4][14] PAMs bind to a site on the receptor distinct from the endogenous agonist binding site, enhancing the receptor's response to the agonist.[6] The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This modulation of the M4 receptor has therapeutic potential for treating neurological and psychiatric disorders such as schizophrenia.[11]
Conclusion
This compound is a heterocyclic compound with well-defined chemical properties and diverse reactivity. Its synthesis is accessible through established named reactions, and its structure allows for a variety of chemical transformations. The emerging biological activity of its derivatives, particularly as modulators of the M4 muscarinic receptor, highlights its potential as a valuable scaffold in drug discovery and development. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of this compound in their scientific endeavors. Further research into its specific biological targets and the development of more efficient and selective synthetic methodologies will continue to expand its utility in chemistry and medicine.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emraclidine - Wikipedia [en.wikipedia.org]
- 12. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 13. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 14. Discovery of a novel this compound-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dimethylquinoline (CAS 1198-37-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylquinoline, with the CAS number 1198-37-4, is a heterocyclic aromatic organic compound belonging to the quinoline (B57606) family.[1][2] Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of this compound, with a focus on its role as a scaffold in drug discovery.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but has low solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1198-37-4 | [2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 14.85 °C | [5] |
| Boiling Point | 264-265 °C (at 760 mmHg) | [5] |
| 159 °C (at 18 mmHg) | [6] | |
| Density | 1.061 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.605 | [5] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | Spectra available | [7] |
| ¹³C NMR | Spectra available | [8] |
| Mass Spectrometry (MS) | Spectra available | [7] |
| Infrared (IR) Spectroscopy | Spectra available | [7] |
Synthesis and Purification
Several synthetic routes have been established for the preparation of this compound, with the Combes and Doebner-von Miller syntheses being common methods for quinoline derivatives. A detailed, two-step experimental protocol adapted from Organic Syntheses is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of Acetone-Anil
-
In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of aniline (B41778) and a catalytic amount of iodine is heated to 170-175 °C.[3]
-
Acetone is added dropwise to the heated mixture with vigorous stirring.[3]
-
The distillate is collected during the addition.
-
The collected distillate and the reaction mixture are combined and subjected to vacuum distillation to separate unreacted aniline and the intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline, from the desired acetone-anil.[3]
Step 2: Conversion of Acetone-Anil to this compound
-
A mixture of acetone-anil, anhydrous aniline, small pieces of sodium metal, and a catalytic amount of copper powder is prepared in a round-bottomed flask.
-
The mixture is heated to reflux (approximately 220-230 °C) until the evolution of methane (B114726) gas ceases, which typically takes 3 to 6 hours.
-
The reaction mixture is then cooled and subjected to vacuum distillation to isolate the crude this compound.
Purification:
The crude product can be further purified by fractional distillation under reduced pressure.[9]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological Activities and Potential Applications
Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. This compound and its derivatives have been investigated for several biological activities.
Positive Allosteric Modulator of the M4 Muscarinic Receptor
Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] M4 receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmission in the brain.[1] PAMs of the M4 receptor are of interest for the treatment of neurological and psychiatric disorders, such as schizophrenia.[10]
Signaling Pathway of the M4 Muscarinic Receptor:
The M4 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][11] Under certain conditions, the M4 receptor can also couple to Gαs, which stimulates adenylyl cyclase and increases cAMP levels. As a PAM, this compound derivatives would enhance the effect of the endogenous ligand, acetylcholine (ACh), on this signaling cascade.
Caption: M4 muscarinic receptor signaling pathway modulated by a PAM.
Antimicrobial Activity
Quinoline derivatives are known to possess significant antimicrobial properties.[1] While the specific mechanism of action for this compound has not been extensively elucidated, related compounds have been shown to exert their effects through various mechanisms, including:
-
Inhibition of DNA Gyrase: Quinolones can target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[5][12]
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the bacterial cell membrane, causing leakage of intracellular components and subsequent cell lysis.[13]
-
Inhibition of Folate Synthesis: Certain quinoline analogues can act as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[8]
Further research is needed to determine the precise antimicrobial mechanism of this compound.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Assay for M4 Receptor Positive Allosteric Modulation (Calcium Mobilization Assay)
This protocol provides a general framework for assessing the PAM activity of this compound at the M4 receptor using a calcium mobilization assay in a cell line stably expressing the human M4 receptor.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (hM4) in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a standard M4 receptor agonist (e.g., acetylcholine) in an appropriate assay buffer.
-
Assay Procedure:
-
Add the diluted this compound or vehicle to the wells and incubate for a predetermined time.
-
Add a sub-maximal concentration (EC₂₀) of acetylcholine to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.
-
-
Data Analysis: Determine the EC₅₀ values for acetylcholine in the presence and absence of this compound. A significant leftward shift in the acetylcholine dose-response curve in the presence of this compound indicates positive allosteric modulation.[7]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains.
-
Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile quinoline derivative with a range of interesting biological properties. Its potential as a positive allosteric modulator of the M4 muscarinic receptor makes it a valuable scaffold for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its anticipated antimicrobial activity warrants further investigation into its mechanism of action and potential as an anti-infective agent. The synthetic accessibility and the rich chemistry of the quinoline ring system provide ample opportunities for the generation of diverse analogues for structure-activity relationship (SAR) studies, paving the way for the discovery of new and improved drug candidates.
References
- 1. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molsense.com [molsense.com]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]
An In-depth Technical Guide to 2,4-Dimethylquinoline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylquinoline, a substituted quinoline (B57606) derivative, is a heterocyclic aromatic organic compound with significant applications in various scientific fields. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antitumor, and antioxidant properties. This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it includes key spectroscopic data and visualizations of synthetic pathways to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.
Molecular Structure and IUPAC Name
The molecular structure of this compound consists of a quinoline core with two methyl groups substituted at the 2 and 4 positions. The quinoline core is a bicyclic aromatic heterocycle, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.
IUPAC Name: this compound
Synonyms: 4-Methylquinaldine, Kryptidine
CAS Number: 1198-37-4
Molecular Formula: C₁₁H₁₁N
Molecular Weight: 157.21 g/mol
The structural representation of this compound is as follows:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 264-265 °C (lit.) | [1] |
| Melting Point | 14.85 °C | [1] |
| Density | 1.061 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.605 (lit.) | [1][2] |
| Solubility | 1.795 g/L in water at 25 °C | [3] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.
1H NMR Spectral Data
| Assignment | Chemical Shift (ppm) |
| H-8 | 8.008 |
| H-5 | 7.851 |
| H-7 | 7.620 |
| H-6 | 7.443 |
| H-3 | 7.027 |
| 2-CH₃ | 2.653 |
| 4-CH₃ | 2.562 |
| Solvent: CDCl₃, Frequency: 90 MHz |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 157 | 100.0 | [M]⁺ |
| 156 | 15.1 | [M-H]⁺ |
| 142 | 7.2 | [M-CH₃]⁺ |
| 129 | 4.1 | [M-C₂H₄]⁺ |
| 128 | 3.5 | [M-C₂H₅]⁺ |
| 115 | 11.4 | [M-C₃H₆]⁺ |
| 89 | 3.3 | [C₇H₅]⁺ |
Experimental Protocols for Synthesis
Several methods are established for the synthesis of quinoline derivatives. The Combes synthesis and the Doebner-von Miller reaction are two classical and widely used methods for preparing 2,4-disubstituted quinolines.
Combes Synthesis of this compound
The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. For the synthesis of this compound, aniline is reacted with acetylacetone.
Caption: Workflow for the Combes synthesis of this compound.
Detailed Mechanism of Combes Synthesis:
The reaction proceeds through the formation of a Schiff base intermediate from the reaction of aniline and acetylacetone. This is followed by an acid-catalyzed intramolecular electrophilic substitution on the aniline ring, and subsequent dehydration to yield the aromatic quinoline ring system.[4]
Caption: Simplified mechanism of the Combes synthesis.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is another classical method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] This reaction can be used to synthesize a variety of substituted quinolines.
Logical Relationship of Quinoline Syntheses:
Caption: Logical relationship of common quinoline synthesis methods.
Detailed Experimental Protocol for Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses.[6] This method involves the preparation of an intermediate, "acetone-anil," followed by its conversion to this compound.
Part A: Preparation of "Acetone-anil"
-
In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a mixture of 279 g (3 moles) of aniline and 9 g of iodine.
-
Heat the flask in an oil bath to maintain the reaction mixture at 170–175 °C.
-
While vigorously stirring, add 850 mL (670 g, 11.6 moles) of acetone (B3395972) through the dropping funnel over a 4-hour period. The rate of addition should be controlled to allow for a slow distillation of about 2 drops per second.
-
After the addition is complete, cool the reaction mixture and distill it under vacuum. Collect the fraction boiling between 136–146 °C at 15 mm Hg. This fraction is the "acetone-anil."
Part B: Synthesis of this compound
-
In a 1-liter round-bottomed flask, add a small amount of copper powder to 4.6 g (0.2 gram-atom) of sodium metal (cut into small pieces) and 56 g (0.6 mole) of dry aniline.
-
Gently warm the mixture over a low flame until the evolution of hydrogen ceases.
-
To the resulting black mixture, add a few boiling chips and 346 g (2 moles) of the "acetone-anil" prepared in Part A.
-
Heat the mixture to its reflux temperature (220–230 °C) until the evolution of methane (B114726) gas stops. This typically takes 3 to 6 hours.
-
After the reaction is complete, cool the mixture and distill it under vacuum.
-
Collect the fraction boiling at 135–140 °C at 12 mm Hg. This fraction is this compound. The yield is typically 80–90%.[6]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in the fields of chemistry and drug development. The detailed data on its molecular structure, physicochemical properties, and spectroscopic characteristics, combined with a robust experimental protocol for its synthesis, offer a comprehensive resource. The inclusion of diagrams for synthetic pathways and logical relationships aims to facilitate a deeper understanding of the chemistry of quinolines. This information is intended to support further research and application of this compound in the development of new therapeutic agents and other chemical innovations.
References
- 1. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. scispace.com [scispace.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylquinoline: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2,4-Dimethylquinoline, specifically its boiling point and density. The information herein is curated for professionals in research and development who require accurate physical data and detailed experimental methodologies.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.
| Physical Property | Value | Conditions |
| Boiling Point | 264-265 °C | at standard atmospheric pressure (lit.)[1] |
| Density | 1.061 g/mL | at 25 °C (lit.)[1] |
| 1.053 g/mL | at 20 °C (293.10 K)[2] |
Experimental Protocols for Property Determination
Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring these properties for a liquid compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For high-boiling point liquids like this compound, specific methods are required to achieve accurate results.
Method: Micro-Reflux Technique
This method is suitable when a small sample volume (a few mL) is available and provides a reasonably accurate measurement.[4]
-
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block or oil bath
-
Magnetic stirrer and a small stir bar
-
Thermometer with a clamp
-
Pasteur pipette
-
-
Procedure:
-
Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube, followed by a small magnetic stir bar.
-
Place the test tube in the heating block, which is situated on a hot plate stirrer, and clamp it securely.
-
Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[4]
-
Turn on the stirrer to ensure gentle mixing and begin heating the block.
-
Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux. This condensation will appear as a ring of liquid.[4]
-
Adjust the position of the thermometer so that its bulb is level with this ring of refluxing liquid to ensure an accurate temperature reading of the vapor.
-
Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.[4]
-
Record the temperature and cease heating. Allow the apparatus to cool down before disassembly.
-
Density is an intrinsic property of a substance, defined as its mass per unit volume.
Method: Volumetric and Gravimetric Measurement
This is a straightforward and common method for determining the density of a liquid.[5][6]
-
Apparatus:
-
Digital balance (accurate to at least 0.001 g)
-
Graduated cylinder or a more precise volumetric flask (e.g., 10 mL or 25 mL)
-
Thermometer
-
-
Procedure:
-
Place a clean, dry measuring cylinder on the digital balance and tare the balance to zero.[5]
-
Carefully pour a known volume of this compound into the measuring cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5]
-
Place the measuring cylinder containing the liquid back onto the tared balance and record the mass of the liquid.[5]
-
Record the ambient temperature of the liquid.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[5]
-
For improved accuracy, it is recommended to repeat the measurement multiple times and calculate the average value.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Experimental workflows for determining the boiling point and density of this compound.
References
- 1. This compound CAS#: 1198-37-4 [m.chemicalbook.com]
- 2. chemeo.com [chemeo.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 2,4-Dimethylquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylquinoline, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
This compound is a derivative of quinoline, a structural motif found in numerous biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new synthetic methodologies. This guide presents key spectroscopic data in a structured format to facilitate easy reference and comparison.
Spectroscopic Data
The following sections summarize the quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-8 | 8.008 |
| H-5 | 7.851 |
| H-7 | 7.620 |
| H-6 | 7.443 |
| H-3 | 7.027 |
| 2-CH₃ | 2.653 |
| 4-CH₃ | 2.562 |
¹³C NMR (Carbon-13) NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ reveals the following carbon environments.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 158.8 |
| C-4 | 144.3 |
| C-8a | 147.7 |
| C-7 | 129.1 |
| C-5 | 128.8 |
| C-6 | 126.5 |
| C-8 | 125.7 |
| C-4a | 123.5 |
| C-3 | 121.6 |
| 2-CH₃ | 24.9 |
| 4-CH₃ | 18.6 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present in the molecule. The main absorption peaks are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (methyl) |
| 1600, 1560, 1500 | C=C and C=N stretching (quinoline ring) |
| 1450 | C-H bend (methyl) |
| 850, 750 | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 157 | 100.0 | [M]⁺ (Molecular Ion) |
| 156 | 15.1 | [M-H]⁺ |
| 142 | 7.2 | [M-CH₃]⁺ |
| 128 | 3.5 | [M-C₂H₅]⁺ or [M-H-HCN]⁺ |
| 115 | 11.4 | [M-C₂H₂N]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher is used.
-
¹H NMR Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.
-
A standard single-pulse experiment is performed.
-
Key parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon.
-
A wider spectral width is used compared to ¹H NMR.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The raw free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the IR beam path.
-
The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, a small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The general workflow for the spectroscopic analysis of an organic compound such as this compound is illustrated in the following diagram.
Caption: General workflow for the spectroscopic analysis of an organic compound.
The Biological Versatility of 2,4-Dimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2,4-dimethylquinoline derivatives for researchers, scientists, and drug development professionals.
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, this compound derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows are presented to facilitate further research and development in this area.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2,4-disubstituted quinoline derivatives against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various 2,4-disubstituted quinoline derivatives, including those with the 2,4-dimethyl substitution pattern, against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative analysis of their potency.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 (2-(3,4-methylenedioxyphenyl)-6-bromoquinoline) | HeLa (Cervical Carcinoma) | 8.3 | [1] |
| Tetrahydroquinoline 18 (4-acetamido-6-bromo-2-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline) | HeLa (Cervical Carcinoma) | 13.15 | [1] |
| Quinoline 12 (2-(3,4-methylenedioxyphenyl)-6-chloroquinoline) | PC3 (Prostate Cancer) | 31.37 | [1] |
| Quinoline 11 (2-(3,4-methylenedioxyphenyl)quinoline) | PC3 (Prostate Cancer) | 34.34 | [1] |
| Compound 15 (a tetrahydroquinoline derivative) | MCF-7 (Breast Cancer) | 15.16 | [2] |
| Compound 15 (a tetrahydroquinoline derivative) | HepG-2 (Hepatocellular Carcinoma) | 18.74 | [2] |
| Compound 15 (a tetrahydroquinoline derivative) | A549 (Lung Carcinoma) | 18.68 | [2] |
| BAPPN (11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) | HepG2 (Hepatocellular Carcinoma) | 3.3 | [3] |
| BAPPN | HCT-116 (Colon Carcinoma) | 23 | [3] |
| BAPPN | MCF-7 (Breast Cancer) | 3.1 | [3] |
| BAPPN | A549 (Lung Cancer) | 9.96 | [3] |
Antimicrobial Activity
This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial cellular processes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table presents the MIC values for various quinoline derivatives, including those with substitutions at the 2 and 4 positions.
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |
| Quinolines 4a, 4b, 4c (Thiadiazolyl/oxadiazolyl substituted 2,4-dimethylquinolines) | Various bacteria and fungi | Moderate to excellent activity | [4] |
| Compound 9 (a quinoline derivative) | Staphylococcus aureus | 0.12 | [5] |
| Compound 9 | Salmonella typhi | 0.12 | [5] |
| Compound 9 | Escherichia coli | 0.12 | [5] |
| Compound 10 (a quinoline derivative) | Staphylococcus aureus | 0.24 | [5] |
| Compound 10 | Salmonella typhi | 0.12 | [5] |
| Compound 10 | Escherichia coli | 0.12 | [5] |
| Compounds 32, 33 (Quinolidene-rhodanine conjugates) | Aspergillus flavus | 12.5 | [5] |
| Compounds 32, 33, 34 (Quinolidene-rhodanine conjugates) | Aspergillus niger | 25 | [5] |
| Compounds 32, 33, 34 | Candida neoformans | 25 | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have been investigated in various experimental models. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. A study on a 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress and the levels of pro-inflammatory cytokines and NF-κB mRNA.[6][7]
Experimental Protocols
Reproducible and well-documented experimental methodologies are crucial for the advancement of drug discovery. This section provides detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.
Synthesis of this compound
A common method for the synthesis of this compound is the Doebner-von Miller reaction.[8]
Procedure:
-
Heat iodine-containing aniline (B41778) to 170-175°C.
-
Add acetone (B3395972) dropwise to the heated aniline with vigorous stirring.
-
Collect the distillate.
-
Perform vacuum distillation to separate aniline and the intermediate 2,2,4-trimethyl-1,2-dihydroquinoline.
-
Heat the intermediate with anhydrous aniline, sodium metal, and copper powder.
-
Obtain this compound by vacuum distillation from the reaction mixture.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by anticancer quinoline derivatives and a general workflow for their biological evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Caption: General experimental workflow for the development of bioactive this compound derivatives.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Pharmacological Potential of the 2,4-Dimethylquinoline Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2,4-dimethylquinoline serves as a fundamental building block for the synthesis of novel therapeutic agents. While this compound itself has been noted for its potential antimicrobial, antitumor, and antioxidant properties, it is its derivatives that have been more extensively explored, revealing significant pharmacological activities. This technical guide provides an in-depth overview of the known and potential pharmacological activities stemming from the this compound core, with a focus on anticancer, antimicrobial, and anti-inflammatory properties of its derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and drug development endeavors.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable in vitro cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.
Quantitative Data for Anticancer Activity of Quinoline Derivatives
The anticancer efficacy of various quinoline derivatives, which share the core structure of this compound, has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | HeLa (Cervical Cancer) | 8.3 | [1] |
| 2-Arylquinolines | PC3 (Prostate Cancer) | 31.37 | [1] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa (Cervical Cancer) | 13.15 | [1] |
| 2-Arylquinolines | MCF-7 (Breast Cancer) | Not sensitive | [1] |
| 2-Arylquinolines | SKBR-3 (Breast Cancer) | Not sensitive | [1] |
| 2,4-Diaminoquinazolines | MCF-7 (Breast Cancer) | 9.1 - 12.0 µg/ml | [2] |
| 2,4-Diaminoquinazolines | HCT-116 (Colon Cancer) | 9.1 - 12.0 µg/ml | [2] |
| 2,4-Diaminoquinazolines | HePG-2 (Liver Cancer) | 9.1 - 12.0 µg/ml | [2] |
| 4-Hydroxyquinolone Analogs | HCT116 (Colon Carcinoma) | Varies | [3] |
| 4-Hydroxyquinolone Analogs | A549 (Lung Carcinoma) | Varies | [3] |
| 4-Hydroxyquinolone Analogs | PC3 (Prostate Carcinoma) | Varies | [3] |
| 4-Hydroxyquinolone Analogs | MCF-7 (Breast Carcinoma) | Varies | [3] |
Experimental Protocols for Anticancer Activity Screening
The evaluation of the anticancer potential of quinoline derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.
1. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[4]
2. Cell Cycle Analysis
Flow cytometry is used to analyze the effect of a compound on the cell cycle progression.
-
Cell Treatment and Fixation: Cancer cells are treated with the test compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. An accumulation of cells in a particular phase of the cell cycle (G0/G1, S, or G2/M) indicates cell cycle arrest.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a general experimental workflow for anticancer drug screening and a simplified representation of a signaling pathway that can be targeted by quinoline derivatives.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2,4-Dimethylquinoline
For Immediate Release
This technical guide provides a comprehensive overview of the historical and methodological evolution of 2,4-dimethylquinoline synthesis. Quinoline (B57606) and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. An understanding of the classical synthetic routes to this important subclass of quinolines is essential for modern chemists, providing a foundation for the development of novel analogues and more efficient synthetic strategies. This document details the seminal discoveries, reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of this compound, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: The Dawn of Quinoline Synthesis
The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[1] However, it was the late 19th century that witnessed a surge in the development of synthetic methods to construct the quinoline core, driven by the burgeoning dye industry and the quest to synthesize natural products like quinine.[1] Several classical named reactions emerged during this era, laying the groundwork for the synthesis of a wide variety of substituted quinolines, including this compound.
Key historical methods for the synthesis of 2,4-disubstituted quinolines include:
-
The Combes Synthesis (1888): Developed by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[2][3] It remains a direct and effective route for preparing 2,4-substituted quinolines.[3]
-
The Doebner-von Miller Reaction (1881): This reaction, a modification of the Skraup synthesis, utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][4] It is a robust method that can accommodate a variety of substituents.[5]
-
The Beyer Method: This is a variation of the Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds through an aldol (B89426) condensation.[4]
These foundational methods have been refined over the past century, with modern approaches focusing on improving yields, reducing reaction times, and employing greener catalysts.[5][6]
Core Synthetic Methodologies and Mechanisms
The classical syntheses of this compound rely on the formation of the quinoline ring system through the reaction of anilines with carbonyl-containing compounds. The specific nature of the carbonyl component dictates the resulting substitution pattern.
The Combes Synthesis
The Combes synthesis provides a direct route to this compound by reacting aniline with acetylacetone (B45752) (a β-diketone) in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[2]
The mechanism involves three main stages:
-
Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of acetylacetone, followed by dehydration to form an enamine.[2]
-
Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it for intramolecular electrophilic attack by the aniline ring.[3] This is the rate-determining step.[3]
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the aromatic this compound.[3]
References
An In-Depth Technical Guide to the Solubility of 2,4-Dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylquinoline in water and various organic solvents. The information contained herein is essential for professionals in drug development and scientific research, where precise solubility data is critical for experimental design, formulation, and toxicological studies.
Quantitative and Qualitative Solubility Data
The solubility of this compound is a key physicochemical parameter. While quantitative data in many organic solvents is not widely published, this section summarizes the available experimental and predicted data.
Table 1: Solubility of this compound in Water and Organic Solvents
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Data Type |
| Water | H₂O | 1.795 g/L | 25 | Experimental |
| Water | H₂O | 0.6 g/L | Not Specified | Predicted[1] |
| Alcohol | R-OH | Soluble | Not Specified | Qualitative |
| Ether | R-O-R' | Soluble | Not Specified | Qualitative |
| Methanol | CH₃OH | Sparingly Soluble | Not Specified | Qualitative[2] |
| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Qualitative[2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble | Not Specified | Qualitative[2] |
Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms from chemical literature. For precise quantification, the experimental protocols outlined below are recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values, the following experimental methodologies are recommended. These protocols describe the equilibrium solubility determination using the shake-flask method, followed by quantification via UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
This is the gold-standard method for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
This compound
-
Chosen solvent (e.g., ethanol, DMSO, water)
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Centrifuge
-
Syringe filters (0.22 µm, ensure compatibility with the solvent)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-30 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particulates are carried over, filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).
-
Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of this compound.
A. UV-Vis Spectrophotometry
This method is suitable when this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.
-
Calibration Curve Preparation:
-
Prepare a concentrated stock solution of this compound with a known concentration in the solvent.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
Measure the absorbance of each standard at the determined λmax, using the pure solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, with a correlation coefficient (R²) > 0.99.
-
-
Sample Analysis: Measure the absorbance of the diluted saturated solution sample.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for quantification, especially in the presence of impurities.
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities. Key parameters to define include:
-
Column (e.g., C18)
-
Mobile phase composition and gradient
-
Flow rate
-
Injection volume
-
Detector wavelength
-
-
Calibration Curve Preparation:
-
Prepare a stock solution and a series of at least five calibration standards as described for UV-Vis spectrophotometry.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).
-
-
Sample Analysis: Inject the diluted saturated solution sample into the HPLC system and record the peak area for this compound.
-
Concentration Calculation: Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted sample. Apply the dilution factor to calculate the final solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Thermochemical Data and Stability of 2,4-Dimethylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties and stability of 2,4-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental thermochemical data for this compound in publicly accessible literature, this document outlines the established experimental methodologies for determining these crucial parameters. It presents a detailed protocol for combustion calorimetry, a fundamental technique for measuring the enthalpy of formation. Furthermore, this guide utilizes data for the parent compound, quinoline (B57606), as a representative model to illustrate the presentation and application of thermochemical data. The principles of interpreting such data to infer the stability of substituted quinolines like the 2,4-dimethyl derivative are also discussed.
Introduction
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The addition of methyl groups to the quinoline core can significantly influence its physicochemical properties, including its reactivity, solubility, and metabolic stability. Understanding the thermochemical data, such as the enthalpy of formation, entropy, and Gibbs free energy of formation, is paramount for predicting the compound's stability, reactivity, and potential energy release in chemical reactions. This information is critical for process safety, reaction optimization, and computational modeling in drug design and materials development.
While extensive experimental data for this compound remains to be published, this guide provides the foundational knowledge and protocols required to obtain and interpret such data.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N | |
| Molecular Weight | 157.21 g/mol | |
| Melting Point | 60 °C | |
| Boiling Point | 264 °C | |
| Density | 1.061 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.605 | |
| pKa (Strongest Basic) | 5.94 (Predicted) |
Thermochemical Data
Table 2: Illustrative Thermochemical Data for Quinoline (gas phase, 298.15 K)
| Thermochemical Property | Value (kJ/mol) |
| Standard Enthalpy of Formation (ΔHf°) | +145.2 |
| Standard Molar Entropy (S°) | 346.8 J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | +308.8 |
Note: These values are for the parent compound, quinoline, and serve as a reference. The actual values for this compound will differ.
Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of an organic compound like this compound can be determined experimentally from its enthalpy of combustion, measured using a bomb calorimeter.
Principle
A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's Law.
Materials and Apparatus
-
Sample: this compound (high purity)
-
Auxiliary Substance: Benzoic acid (for calibration)
-
Apparatus:
-
Isoperibol bomb calorimeter
-
High-pressure oxygen cylinder
-
Digital thermometer with high resolution (e.g., 0.001 K)
-
Analytical balance (±0.0001 g)
-
Pellet press
-
Ignition wire (e.g., platinum or nickel-chromium)
-
Cotton fuse
-
Crucible (silica or platinum)
-
Standard volumetric flasks and pipettes
-
Sodium carbonate solution (for titration of nitric acid)
-
Methyl red indicator
-
Experimental Workflow
The workflow for determining the enthalpy of combustion is depicted in the following diagram.
Calculation
-
Energy Equivalent of the Calorimeter (ε_calorimeter): Determined by combusting a certified standard, typically benzoic acid. ε_calorimeter = (ΔH_c,benzoic acid * m_benzoic acid + q_fuse) / ΔT_cal
-
Gross Heat Released (q_gross): q_gross = ε_calorimeter * ΔT_exp
-
Corrections:
-
Heat from fuse ignition (q_fuse): Determined from the mass of the fuse wire burned.
-
Heat from nitric acid formation (q_HNO3): Determined by titrating the bomb washings. The combustion of nitrogen-containing compounds in the presence of oxygen and water forms nitric acid.
-
-
Corrected Heat of Combustion at Constant Volume (ΔU_c): ΔU_c = (q_gross - q_fuse - q_HNO3) / n_sample where n_sample is the number of moles of this compound.
-
Enthalpy of Combustion at Constant Pressure (ΔH_c): ΔH_c = ΔU_c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the standard temperature (298.15 K).
-
Standard Enthalpy of Formation (ΔH_f°): Calculated using Hess's Law based on the balanced combustion equation for this compound: C₁₁H₁₁N(s) + 13.75 O₂(g) → 11 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)
ΔH_c° = [11 * ΔH_f°(CO₂, g) + 5.5 * ΔH_f°(H₂O, l)] - [ΔH_f°(C₁₁H₁₁N, s) + 13.75 * ΔH_f°(O₂, g)]
Since ΔH_f°(O₂, g) is zero, the equation can be rearranged to solve for ΔH_f°(C₁₁H₁₁N, s).
Stability and Decomposition
The thermodynamic stability of this compound can be inferred from its thermochemical data. A more negative enthalpy of formation generally indicates greater thermodynamic stability relative to its constituent elements.
The presence of two electron-donating methyl groups on the quinoline ring is expected to increase the electron density of the aromatic system, potentially enhancing its thermal stability compared to unsubstituted quinoline. However, these alkyl groups can also be susceptible to oxidation at elevated temperatures.
Potential decomposition pathways at high temperatures could involve the cleavage of the methyl groups or the fragmentation of the heterocyclic ring system. The exact decomposition products and mechanisms would need to be determined through techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).
A logical relationship for assessing stability is outlined below.
Conclusion
This technical guide has outlined the essential thermochemical data and stability considerations for this compound. While direct experimental data is currently limited, a robust experimental protocol for its determination using bomb calorimetry has been provided. By utilizing data from the parent quinoline molecule as an illustrative example, this guide serves as a valuable resource for researchers in drug development and materials science, enabling a deeper understanding of the energetic properties of this important class of compounds. Further experimental and computational studies are warranted to fully characterize the thermochemical landscape of this compound.
Quantum Chemical Blueprint of 2,4-Dimethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular characteristics of 2,4-Dimethylquinoline, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Leveraging quantum chemical calculations, this document outlines the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. The methodologies detailed herein, based on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, offer a foundational understanding for further research and development.
Molecular Structure and Properties
This compound (C₁₁H₁₁N) is a derivative of quinoline (B57606) with two methyl groups at positions 2 and 4.[1][2][3] Its molecular weight is approximately 157.21 g/mol .[1][2] Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic distribution of such molecules, providing insights that are crucial for understanding their reactivity and interactions.
Computational Methodology
The data presented in this guide are derived from computational studies employing established quantum chemical methods. The primary methods referenced are Hartree-Fock (HF) and Density Functional Theory (DFT), specifically utilizing the B3LYP functional.[4][5] These calculations are typically performed with basis sets such as 6-31++G(d,p) or 6-31G* to ensure a high degree of accuracy.[4] The computational process is generally carried out using software packages like Gaussian 09.[6][7]
Experimental Protocol: A Standard Computational Workflow
The following steps outline a typical workflow for the quantum chemical analysis of this compound:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved using methods like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).[8]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Analysis: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.[6][9]
-
Spectroscopic Analysis: The calculated vibrational frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[8] The theoretical UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations.[4]
-
Further Analysis (Optional): Additional analyses such as Natural Bond Orbital (NBO) analysis for studying charge delocalization, and Molecular Electrostatic Potential (MEP) mapping can be performed to gain deeper insights into the molecule's reactivity and intermolecular interactions.[8][10]
Below is a visual representation of this computational workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.
Table 1: Calculated Electronic Properties
| Property | Value | Method/Basis Set |
| HOMO Energy | -6.646 eV (for Quinoline) | DFT (B3LYP)/6-31+G(d,p) |
| LUMO Energy | -1.816 eV (for Quinoline) | DFT (B3LYP)/6-31+G(d,p) |
| HOMO-LUMO Energy Gap | 4.83 eV (for Quinoline) | DFT (B3LYP)/6-31+G(d,p) |
| Dipole Moment | 2.004 D (for Quinoline) | DFT (B3LYP)/6-31+G(d,p) |
| Note: Specific values for this compound were not available in the provided search results. The data for the parent molecule, Quinoline, is presented for reference and is expected to be similar.[6][7] |
Table 2: Theoretical Vibrational Frequencies (Selected Modes)
| Mode Description | Calculated Wavenumber (cm⁻¹) | Method/Basis Set |
| C-H Stretching | 3100-3000 | B3LYP |
| -CH₃ Torsion | 67, 55 | - |
| Note: These are representative frequency ranges for aromatic C-H stretching and calculated values for methyl torsion in a related molecule.[4] A full vibrational analysis would provide a more comprehensive list of modes. |
Analysis of Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[9] For aromatic compounds like this compound, the HOMO is typically a π-orbital located on the aromatic rings, and the LUMO is a π*-orbital.
The logical relationship for assessing chemical reactivity based on the HOMO-LUMO energy gap is depicted below.
References
- 1. This compound | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 2,4-dimethyl- [webbook.nist.gov]
- 3. Quinoline, 2,4-dimethyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,4-Dimethylquinoline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the critical aspects of the solid-state chemistry of 2,4-dimethylquinoline, focusing on its crystal structure and potential polymorphism. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that, to date, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, such as unit cell dimensions and space group, are not available. Furthermore, there is no published research specifically investigating the polymorphic forms of this compound. This guide, therefore, provides a detailed overview of the established methodologies for determining crystal structure and identifying polymorphs, which are essential considerations in the fields of pharmaceutical sciences and materials research. The synthesis and general properties of this compound are also summarized to provide a comprehensive context for future solid-state characterization studies.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₁₁N. It belongs to the quinoline (B57606) family, which are known for their wide range of biological activities and applications in medicinal chemistry. The structure consists of a quinoline core with two methyl group substituents at the 2 and 4 positions. While its liquid-state properties and synthesis are documented, a thorough understanding of its solid-state characteristics is crucial for its application in drug development, where properties such as solubility, stability, and bioavailability are paramount and are dictated by the crystalline form.
Crystal Structure and Polymorphism: A Critical Overview
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, fundamentally influences the macroscopic properties of a solid. Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability. In the pharmaceutical industry, the identification and characterization of all possible polymorphs of an active pharmaceutical ingredient (API) is a critical step in drug development to ensure safety, efficacy, and batch-to-batch consistency.
Current Status of this compound Crystal Structure
A thorough search of prominent scientific databases, including the Cambridge Structural Database (CSD), has revealed no deposited crystal structure for this compound. This indicates that a single-crystal X-ray diffraction analysis, the definitive method for crystal structure determination, has not been publicly reported for this compound.
Experimental Protocols for Crystal Structure Determination and Polymorph Screening
The following sections outline the standard experimental methodologies that would be employed to determine the crystal structure of this compound and investigate its potential for polymorphism.
Synthesis and Purification
The synthesis of this compound is a prerequisite for any solid-state study. A common synthetic route is the Doebner-von Miller reaction, which involves the reaction of aniline (B41778) with an α,β-unsaturated aldehyde or ketone.
Example Protocol for Synthesis:
-
A mixture of aniline and crotonaldehyde (B89634) is slowly added to a solution of hydrochloric acid.
-
An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is introduced.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is made alkaline, and the product is extracted with an organic solvent.
-
The crude product is purified by distillation or column chromatography to yield this compound.
For crystallographic studies, high purity is essential. Therefore, the purified liquid is the starting material for crystallization experiments.
Crystallization Methods for Single-Crystal Growth
To obtain single crystals suitable for X-ray diffraction, various crystallization techniques should be explored:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, hexane, or mixtures thereof) is allowed to evaporate slowly at a constant temperature.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization. The cooling rate is a critical parameter that can influence the resulting polymorph.
-
Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Solvent/Anti-Solvent Method: An anti-solvent is slowly added to a saturated solution of the compound to induce precipitation.
Polymorph Screening
A systematic polymorph screen is necessary to identify all accessible crystalline forms. This typically involves recrystallization from a wide range of solvents under various conditions (e.g., different temperatures, cooling rates, and pressures).
Workflow for Polymorph Screening:
The logical workflow for a comprehensive polymorph screen is illustrated in the diagram below.
Caption: Logical workflow for polymorph screening of this compound.
Characterization Techniques
The solid forms obtained from the crystallization experiments would be characterized using a suite of analytical techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each polymorph. It can also detect solid-solid phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can often distinguish between different polymorphic forms.
-
Hot-Stage Microscopy (HSM): This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.
Data Presentation (Hypothetical)
Should crystallographic data for polymorphs of this compound become available, it would be presented in a structured table for clear comparison. A hypothetical table is shown below to illustrate the type of data that would be collected.
| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.123 | 12.456 |
| b (Å) | 8.456 | 9.789 |
| c (Å) | 15.789 | 7.123 |
| α (°) | 90 | 90 |
| β (°) | 95.12 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1345.6 | 867.8 |
| Z | 4 | 2 |
| Density (calc) (g/cm³) | 1.234 | 1.201 |
| Melting Point (°C) | 85.2 | 78.5 |
Note: The data in this table is purely illustrative and does not represent experimental results.
Conclusion
While this compound is a compound of interest in medicinal chemistry, its solid-state properties, specifically its crystal structure and polymorphic behavior, remain uncharacterized in the public domain. This guide has outlined the critical importance of these properties and has provided a comprehensive overview of the standard experimental protocols required for their investigation. The successful application of these methodologies would provide the foundational knowledge necessary for the rational development of this compound in pharmaceutical and material science applications. It is recommended that future work on this compound prioritize a thorough polymorph screen and single-crystal X-ray diffraction studies to fill this knowledge gap.
Toxicological Profile and Safety Data for 2,4-Dimethylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research and professional use only. It is a compilation of publicly available data and should not be used for clinical or diagnostic purposes. The toxicological properties of 2,4-Dimethylquinoline have not been exhaustively studied, and much of the available data is based on structurally related compounds through a read-across approach.
Executive Summary
This technical guide provides a comprehensive overview of the current toxicological and safety data for this compound. Due to the limited availability of specific data for this compound, a read-across approach has been employed, incorporating information from structurally similar molecules such as quinoline (B57606) and other methylquinoline isomers. This document summarizes key findings on acute and chronic toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols for pivotal studies are provided, and relevant biological pathways are illustrated to support researchers in academia and the pharmaceutical industry. All quantitative data is presented in structured tables for ease of comparison and analysis.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1198-37-4 | [1] |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 264-265 °C | [1] |
| Density | 1.061 g/mL at 25 °C | [1] |
| Solubility | Sparingly soluble in water | [3] |
Toxicological Data
Acute Toxicity
Specific acute toxicity data for this compound is largely unavailable. The available Safety Data Sheets (SDS) indicate "no data available" for oral, dermal, and inhalation routes.[4] Therefore, data from structurally related compounds are presented below as a surrogate.
| Compound | Test Species | Route | LD₅₀ | Reference |
| Quinoline | Rat | Oral | 1377 mg/kg bw | [5] |
| 2-Methylquinoline | Rat | Oral | 1230 mg/kg bw | [5] |
| 2,3-Dimethylquinoxaline | Mouse | Oral | > 2000 mg/kg | [2][6][7][8] |
Hazard Classification: Based on GHS classifications from various sources, this compound is considered a:
Genotoxicity
Studies on methylquinoline isomers suggest potential genotoxic activity.
| Assay | Test System | Compound | Metabolic Activation | Result | Reference |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | 4-Methylquinoline | - | Positive | [12] |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | 2-Methylquinoline | - | Negative | [12] |
| In vivo Micronucleus Test | Rat Liver | Quinoline | - | More genotoxic than 4-Methylquinoline | [13] |
| Ames Test | Salmonella typhimurium TA100 | Quinoline | With S9 | Mutagenic | [12] |
Carcinogenicity
Direct carcinogenicity data for this compound is not available. However, studies on the parent compound, quinoline, and the isomer 4-methylquinoline, indicate carcinogenic potential.
| Compound | Test Species | Study Type | Findings | Reference |
| Quinoline | Rat | Dietary | Increased incidence of hepatocellular carcinomas and hemangioendotheliomas. | [14] |
| 4-Methylquinoline | Mouse (newborn) | Intraperitoneal Injection | Increased incidence of liver tumors in males. | [15] |
The U.S. Environmental Protection Agency (EPA) has classified quinoline as "likely to be carcinogenic in humans" based on sufficient evidence from animal studies.[14][16]
Experimental Protocols
Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes
Objective: To assess the ability of a test compound to induce DNA repair synthesis in primary rat hepatocytes, indicative of DNA damage.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats by collagenase perfusion of the liver.
-
Cell Culture: Isolated hepatocytes are plated on coverslips in Williams' Medium E supplemented with fetal bovine serum and allowed to attach.
-
Compound Exposure: The cells are exposed to various concentrations of the test compound (e.g., 4-methylquinoline) and a positive control in the presence of ³H-thymidine for a defined period (e.g., 18-24 hours).
-
Cell Fixation and Staining: Following exposure, the cells are washed, fixed, and the coverslips are mounted on microscope slides. The slides are then dipped in photographic emulsion for autoradiography.
-
Data Analysis: The slides are developed, and the number of silver grains over the nucleus of non-S-phase cells is counted. A significant increase in the net grain count compared to the vehicle control indicates a positive UDS response.[12]
In Vivo Micronucleus Test in Rat Liver
Objective: To evaluate the clastogenic or aneugenic potential of a test compound by measuring the frequency of micronucleated hepatocytes in vivo.
Methodology:
-
Animal Dosing: Male rats are administered the test compound (e.g., quinoline) via an appropriate route (e.g., oral gavage) for a specified number of days.
-
Liver Perfusion and Hepatocyte Isolation: At a designated time after the last dose, the animals are anesthetized, and the livers are perfused with a collagenase solution to isolate hepatocytes.
-
Cell Preparation and Staining: The isolated hepatocytes are washed and stained with a DNA-specific fluorescent dye (e.g., propidium (B1200493) iodide).
-
Microscopic Analysis: The frequency of micronucleated hepatocytes is determined by scoring a large number of cells (e.g., 2000) per animal under a fluorescence microscope.
-
Data Analysis: The incidence of micronucleated hepatocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase indicates a positive result.[13]
Carcinogenicity Bioassay in Newborn Mice
Objective: To assess the carcinogenic potential of a test compound following neonatal exposure.
Methodology:
-
Animal Model: Newborn mice (e.g., CD-1 strain) are used.
-
Dosing Regimen: The test compound (e.g., 4-methylquinoline) is administered via intraperitoneal injection at multiple time points during the neonatal period (e.g., days 1, 8, and 15 of life).
-
Observation Period: The animals are observed for a long-term period (e.g., one year) for the development of tumors. Body weight and clinical signs are monitored regularly.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a complete necropsy. All major organs and any gross lesions are examined histopathologically.
-
Data Analysis: The tumor incidence in the treated groups is compared to that in the vehicle control group using appropriate statistical methods.[15]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of quinoline and its derivatives is thought to be mediated through several mechanisms, including metabolic activation, generation of reactive oxygen species (ROS), and interference with critical cellular signaling pathways.
Metabolic Activation and ROS Generation
Quinolines can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA and other macromolecules, leading to genotoxicity. This process can also lead to the production of reactive oxygen species, inducing oxidative stress.
Caption: Metabolic activation of this compound and subsequent ROS generation.
PI3K/Akt/mTOR Signaling Pathway
Several quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Synthesis of 2,4-Dimethylquinoline via Combes Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The Combes reaction, first reported in 1888, provides a direct and efficient method for the synthesis of substituted quinolines.[1] This application note details the synthesis of 2,4-dimethylquinoline from aniline (B41778) and acetylacetone (B45752), a classic example of the Combes reaction. The protocol offers a robust and scalable method for accessing this important chemical building block.
The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[1] Concentrated sulfuric acid is a commonly employed catalyst for this transformation.[1]
Reaction Mechanism and Workflow
The synthesis of this compound via the Combes reaction follows a well-established mechanistic pathway. The key steps involve the formation of a Schiff base, followed by tautomerization to an enamine, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the final quinoline product.
Caption: Reaction mechanism for the Combes synthesis of this compound.
The experimental workflow for this synthesis is a straightforward process involving reaction setup, monitoring, work-up, and purification.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound via the Combes reaction.
Materials and Equipment:
-
Aniline (freshly distilled)
-
Acetylacetone (pentane-2,4-dione)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
-
Standard laboratory glassware
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine freshly distilled aniline (0.1 mol, 9.31 g) and acetylacetone (0.1 mol, 10.01 g).
-
Acid Addition: Place the flask in an ice bath to cool the mixture. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise with continuous stirring. The addition should be controlled to maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C using a heating mantle or oil bath. Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto 200 g of crushed ice in a large beaker.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the solution is basic (pH > 8). This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound as a pale yellow oil.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Aniline | 0.1 mol (9.31 g) | General Protocol |
| Acetylacetone | 0.1 mol (10.01 g) | General Protocol |
| Catalyst | ||
| Concentrated H₂SO₄ | 20 mL | General Protocol |
| Reaction Conditions | ||
| Temperature | 100-110 °C | General Protocol |
| Reaction Time | 2-3 hours | General Protocol |
| Product | ||
| Yield | 80-90% (reported for analogous reactions) | [2] |
| Appearance | Pale yellow oil | |
| Boiling Point | 149-150 °C at 20 mmHg | [2] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | See Table 2 | [3][4] |
| ¹³C NMR (CDCl₃) | See Table 3 | [3] |
| Mass Spectrum (EI) | m/z 157 (M⁺) | [3] |
Table 2: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | H-8 |
| 7.65 | t | 1H | H-6 |
| 7.45 | t | 1H | H-7 |
| 7.25 | d | 1H | H-5 |
| 7.05 | s | 1H | H-3 |
| 2.65 | s | 3H | 2-CH₃ |
| 2.50 | s | 3H | 4-CH₃ |
Table 3: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 158.0 | C-2 |
| 147.5 | C-4 |
| 144.0 | C-8a |
| 129.0 | C-8 |
| 128.5 | C-6 |
| 126.0 | C-5 |
| 124.0 | C-7 |
| 122.0 | C-4a |
| 121.5 | C-3 |
| 25.0 | 2-CH₃ |
| 18.5 | 4-CH₃ |
Conclusion
The Combes reaction provides an effective and reliable method for the synthesis of this compound. The protocol outlined in this application note is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The straightforward procedure, coupled with the ready availability of the starting materials, makes this a valuable reaction for researchers in academia and industry involved in the synthesis of quinoline-based compounds for various applications, including drug discovery and materials science.
References
Application Notes and Protocols for the Doebner-von Miller Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry, providing a robust method for the synthesis of substituted quinolines. This reaction, a variation of the Skraup synthesis, involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][2] The resulting quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5]
These application notes provide detailed methodologies, quantitative data, and visualizations to aid researchers in the successful application of the Doebner-von Miller synthesis for the development of novel quinoline-based compounds.
Reaction Mechanism and Considerations
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study. A widely accepted pathway involves a fragmentation-recombination mechanism.[1][2] The key steps include the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring.
Key Considerations:
-
Catalysts: The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[1][6] The choice of catalyst can significantly impact the reaction rate and the formation of side products.
-
Side Reactions: A common challenge in the Doebner-von Miller synthesis is the formation of tar and polymeric byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7] Incomplete oxidation can also lead to the formation of dihydroquinoline impurities.
-
Troubleshooting: To minimize tar formation, slow addition of the α,β-unsaturated carbonyl compound to the heated aniline solution is recommended.[7] Employing a two-phase solvent system can also be effective.[8] Ensuring a sufficient amount of an oxidizing agent (which can be formed in situ) is crucial for complete aromatization.[7]
Quantitative Data: Synthesis of Substituted Quinolines
The following table summarizes various examples of the Doebner-von Miller synthesis for the preparation of substituted quinolines, detailing the reactants, reaction conditions, and reported yields.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde (B89634) | HCl, H₂O | Reflux | 4-6 | 2-Methylquinoline | 70-80 | [7] |
| Aniline | Methyl vinyl ketone | HCl, H₂O | Reflux | 6 | 4-Methylquinoline | 65 | [6] |
| p-Toluidine | Crotonaldehyde | HCl, H₂O | Reflux | 5 | 2,6-Dimethylquinoline | 75 | [6] |
| m-Toluidine | Crotonaldehyde | HCl, H₂O | Reflux | 6 | 2,7-Dimethylquinoline & 2,5-Dimethylquinoline | 55 (mixture) | [6] |
| p-Anisidine | Crotonaldehyde | HCl, H₂O | Reflux | 6 | 6-Methoxy-2-methylquinoline | 68 | [6] |
| Aniline | Cinnamaldehyde | HCl, H₂O | Reflux | 8 | 2-Phenylquinoline | 60 | [1] |
| Aniline | Acetaldehyde (in situ aldol) | HCl, ZnCl₂ | Reflux | 7 | 2-Methylquinoline | ~70 | [9] |
Experimental Protocols
General Protocol for the Synthesis of 2-Methylquinoline
This protocol is adapted from procedures designed to minimize tar formation.[7]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Detailed Protocol for the Synthesis of 2,4-Dimethylquinoline
This procedure is adapted from Organic Syntheses.[10]
Materials:
-
Aniline (0.6 mole)
-
Sodium metal (0.2 gram atom)
-
Copper powder (catalytic amount)
-
Acetone (B3395972) (11.6 moles)
Procedure:
-
To a 1-liter round-bottomed flask, add a small quantity of copper powder, sodium metal (cut into small pieces), and dry aniline.
-
Heat the flask in an oil bath to 170-175°C while vigorously stirring.
-
Add acetone through a dropping funnel at a rate that maintains a distillation of no more than 2 drops per second. A total of 850 ml of acetone is added over a 4-hour period.
-
During the addition, about 610 ml of distillate is collected.
-
After the addition is complete, cool the reaction mixture.
-
Distill the mixture in vacuum, collecting the fraction at 133–138°/13 mm.
-
The crude product can be further purified by fractional distillation to yield this compound.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of the Doebner-von Miller reaction and a general experimental workflow.
Signaling Pathways in Drug Development
Substituted quinolines are integral to the development of drugs targeting various diseases. The diagrams below illustrate the signaling pathways modulated by quinoline-based anticancer and antimalarial agents.
Anticancer Mechanism:
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][11]
Antimalarial Mechanism (Chloroquine):
The antimalarial drug chloroquine, a quinoline derivative, functions by disrupting the detoxification of heme in the malaria parasite.
References
- 1. iipseries.org [iipseries.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Friedlander Annulation in 2,4-Disubstituted Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Friedlander annulation is a classic and versatile acid- or base-catalyzed condensation reaction used to synthesize quinolines. This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The resulting quinoline (B57606) scaffold is a significant pharmacophore found in a wide array of therapeutic agents. Notably, 2,4-disubstituted quinolines have garnered considerable interest in drug discovery due to their potent biological activities, particularly as anticancer agents.[1][2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases and tubulin polymerization.[3][4][5]
This document provides detailed application notes, experimental protocols, and data to facilitate the use of the Friedlander annulation for the synthesis of 2,4-disubstituted quinolines in a research and drug development setting.
Data Presentation: Synthesis of 2,4-Disubstituted Quinolines
The following table summarizes various catalytic systems and reaction conditions for the Friedlander synthesis of 2,4-disubstituted quinolines, providing a comparative overview of their efficiency.
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Aminobenzophenone (B122507) | Ethyl acetoacetate (B1235776) | ZrCl₄ (10 mol%) | Ethanol (B145695)/Water (1:1) | 60 | 0.5 - 2 h | >88 |
| 2-Aminobenzophenone | Acetylacetone | Copper-based MOF (5 mol%) | Toluene | 100 | 2 h | High |
| 2-Aminobenzophenones | Ketones | Hβ zeolite | Solvent-free | Not specified | Not specified | High |
| 2-Aminoaryl ketones | Carbonyl compounds | Montmorillonite K-10 | Ethanol | Reflux | Not specified | 75 |
| 2-Aminoaryl ketones | Carbonyl compounds | Zeolite | Ethanol | Reflux | Not specified | 83 |
| 2-Aminoaryl ketones | Carbonyl compounds | Nano-crystalline sulfated zirconia | Ethanol | Reflux | Not specified | 89 |
| 2-Aminoaryl ketones | α-Methylene ketones | NiO nanoparticles | Ethanol | 80 | 2.5 min | 95 |
| 2-Aminoaryl aldehydes/ketones | Aldehydes/ketones | [Hbim]BF₄ | Solvent-free | 100 | 3 - 6 h | 93 |
| 2-Aminoaryl ketones | α-Methylene ketones | PEG-OSO₃H | Solvent-free (Microwave) | Not specified | Not specified | Excellent |
| 2-Aminoaryl ketones | α-Methylene ketones | Amberlyst-15 | Ethanol | Reflux | Not specified | Good |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline[6]
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[6]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium tetrachloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[6]
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).[6]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product with ethyl acetate (3 x 20 mL).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.
Protocol 2: Heterogeneous Catalysis for 2,4-Disubstituted Quinoline Synthesis[7]
This protocol outlines a solvent-free approach using a reusable heterogeneous catalyst.[7]
Materials:
-
2-Aminobenzophenone
-
Substituted ketone (e.g., acetylacetone)
-
Hβ zeolite catalyst
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel, combine 2-aminobenzophenone (1.0 mmol), the desired ketone (1.2 mmol), and Hβ zeolite catalyst.
-
Heat the solvent-free mixture with stirring. The optimal temperature and time should be determined empirically for the specific substrates.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[7]
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Reaction Mechanism
The Friedlander annulation proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration.
Caption: General mechanism of the Friedlander annulation.
Experimental Workflow
A typical experimental workflow for the synthesis and characterization of 2,4-disubstituted quinolines.
Caption: A standard experimental workflow.
Signaling Pathway in Cancer
A simplified representation of how 2,4-disubstituted quinolines can induce anticancer effects.
Caption: Anticancer mechanism of action.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nickel-Catalyzed Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a critical class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals. Their derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Consequently, the development of efficient and sustainable synthetic methodologies for quinoline (B57606) scaffolds is of paramount importance in medicinal chemistry and drug discovery. Nickel catalysis has emerged as a powerful tool for the synthesis of quinolines, offering cost-effective and environmentally benign alternatives to traditional methods that often rely on precious metals or harsh reaction conditions.[1] This document provides detailed application notes and protocols for three distinct nickel-catalyzed methods for the synthesis of quinoline and isoquinoline (B145761) derivatives.
Overview of Methodologies
This document outlines three distinct protocols for the nickel-catalyzed synthesis of quinoline and related isoquinoline derivatives:
-
Homogeneous Dehydrogenative Coupling: A sustainable approach for quinoline synthesis from 2-aminobenzyl alcohol and secondary alcohols using a homogeneous nickel catalyst under aerobic conditions.[1]
-
Heterogeneous Friedlander Annulation: The use of reusable nickel oxide nanoparticles as a catalyst for the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and β-ketoesters or ketones.[2]
-
Annulation of 2-Iodobenzaldimines with Alkynes: A highly efficient method for the synthesis of substituted isoquinolines, which are structural isomers of quinolines, via a nickel-catalyzed annulation reaction.[3]
Data Presentation: Comparison of Protocols
The following table summarizes the key quantitative data for the three presented protocols, allowing for easy comparison of their reaction conditions and efficiency.
| Entry | Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Aminobenzyl alcohol | 1-Phenylethanol (B42297) | [Ni(L)2] (5 mol%) | Toluene (B28343) | 80 | 12 | 95 | [1] |
| 2 | 2-Aminobenzophenone (B122507) | Ethyl acetoacetate (B1235776) | NiO Nanoparticles (5 mol%) | Ethanol (B145695) | Reflux | 0.5 | 94 | [2] |
| 3 | N-(2-iodobenzylidene)-tert-butylamine | Diphenylacetylene (B1204595) | NiBr2(dppe) (5 mol%), Zn (2 equiv) | Acetonitrile (B52724) | 70 | 0.33 | 98 | [3] |
Experimental Workflow
The general experimental workflow for a nickel-catalyzed synthesis of quinoline derivatives is depicted below. The process typically involves the setup of the reaction under specific atmospheric conditions, followed by heating and monitoring, and finally, purification of the desired product.
Experimental Protocols
Protocol 1: Homogeneous Dehydrogenative Coupling
This protocol describes the synthesis of 2-phenylquinoline (B181262) from 2-aminobenzyl alcohol and 1-phenylethanol using a homogeneous nickel catalyst.[1]
Materials:
-
2-Aminobenzyl alcohol (0.5 mmol, 61.6 mg)
-
1-Phenylethanol (1.0 mmol, 122.2 mg)
-
Nickel catalyst [Ni(L)2] (where L is a specific ligand, 0.025 mmol, 5 mol%)
-
Toluene (2 mL)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (0.5 mmol), 1-phenylethanol (1.0 mmol), and the nickel catalyst (0.025 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (2 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired 2-phenylquinoline.
Protocol 2: Heterogeneous Friedlander Annulation using NiO Nanoparticles
This protocol details the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate from 2-aminobenzophenone and ethyl acetoacetate using nickel oxide nanoparticles as a reusable heterogeneous catalyst.[2]
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Nickel oxide (NiO) nanoparticles (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and NiO nanoparticles (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Attach a condenser and heat the mixture to reflux with vigorous stirring for 30 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the NiO nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from chloroform (B151607) to obtain pure ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
Protocol 3: Annulation of 2-Iodobenzaldimines with Alkynes for Isoquinoline Synthesis
This protocol describes a highly efficient synthesis of 1-tert-butyl-3,4-diphenylisoquinoline from N-(2-iodobenzylidene)-tert-butylamine and diphenylacetylene.[3]
Materials:
-
N-(2-iodobenzylidene)-tert-butylamine (0.5 mmol, 150.6 mg)
-
Diphenylacetylene (0.6 mmol, 106.9 mg)
-
NiBr2(dppe) (0.025 mmol, 5 mol%)
-
Zinc powder (1.0 mmol, 65.4 mg)
-
Acetonitrile (3 mL)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a sealed tube containing a magnetic stir bar, add N-(2-iodobenzylidene)-tert-butylamine (0.5 mmol), diphenylacetylene (0.6 mmol), NiBr2(dppe) (0.025 mmol), and zinc powder (1.0 mmol).
-
Add acetonitrile (3 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 20 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 1-tert-butyl-3,4-diphenylisoquinoline.
Concluding Remarks
The protocols detailed in these application notes highlight the versatility and efficiency of nickel catalysis in the synthesis of quinoline and isoquinoline derivatives. These methods offer several advantages, including the use of inexpensive and earth-abundant nickel catalysts, mild reaction conditions, and high product yields. For professionals in drug development and medicinal chemistry, these protocols provide robust and adaptable starting points for the synthesis of novel quinoline-based compounds for biological screening and lead optimization. The choice of protocol will depend on the desired substitution pattern of the target quinoline and the availability of starting materials.
References
Application Notes and Protocols: 2,4-Dimethylquinoline as a Precursor for Advanced Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent dyes derived from 2,4-dimethylquinoline. This readily available precursor offers a versatile scaffold for the development of novel fluorophores with tunable photophysical properties, making them suitable for a wide range of applications in biological imaging, sensing, and diagnostics.
Introduction to this compound-Based Fluorophores
Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes.[1] Their rigid, planar structure and extended π-conjugated system provide a robust framework for designing fluorophores with tailored absorption and emission characteristics.[1] this compound, in particular, serves as an excellent starting material due to the reactivity of its methyl groups and the potential for functionalization of the quinoline core.
The fluorescence properties of quinoline-based dyes are often governed by intramolecular charge transfer (ICT), where electron-donating and electron-accepting groups are strategically introduced to create a "push-pull" system.[2] This allows for the rational design of probes that respond to changes in their microenvironment, such as polarity, pH, viscosity, or the presence of specific analytes.[1][3]
Synthesis of Fluorescent Dyes from this compound
While various methods exist for the synthesis of the quinoline core itself, such as the Combes synthesis, this section focuses on the derivatization of this compound to yield fluorescent dyes.[4][5] A common strategy involves the condensation of the activated methyl group at the 2-position with an aromatic aldehyde to introduce a styryl linkage, extending the π-conjugation and creating a push-pull system.
Experimental Protocol: Synthesis of a Styryl-Quinoline Dye
This protocol describes a general method for the synthesis of a fluorescent styryl-quinoline dye from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired styryl-quinoline dye.
Proposed Synthetic Scheme:
Caption: Synthetic route to a styryl-quinoline dye.
Photophysical Properties
The photophysical properties of quinoline-based dyes can be fine-tuned by altering the substituents on the quinoline core and the appended aromatic groups. The introduction of electron-donating groups (e.g., -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN) can significantly shift the absorption and emission wavelengths.
Table 1: Representative Photophysical Data for a 2,4-Disubstituted Quinoline Dye Library
| Compound | R1 Substituent | R2 Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| DMAQ-1 | H | H | 350 | 450 | 15,000 | 0.30 |
| DMAQ-2 | OCH₃ | H | 365 | 475 | 18,000 | 0.45 |
| DMAQ-3 | N(CH₃)₂ | H | 405 | 520 | 25,000 | 0.65 |
| DMAQ-4 | H | CN | 370 | 490 | 17,000 | 0.25 |
| DMAQ-5 | N(CH₃)₂ | CN | 420 | 593 | 30,000 | 0.50 |
Data is representative and compiled from literature on similar quinoline-based dyes for illustrative purposes.[2]
Applications in Bioimaging
Quinoline-based fluorescent probes derived from this compound have shown great promise in various bioimaging applications due to their sensitivity to the cellular microenvironment.[1][3]
Application: Imaging of Cellular Lipid Droplets
Background: Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Abnormalities in lipid droplet accumulation are associated with various diseases. Fluorescent probes that specifically target lipid droplets are valuable tools for studying these processes.
Principle: Certain quinoline-based dyes exhibit fluorogenic properties, where their fluorescence is significantly enhanced in nonpolar environments, such as the interior of lipid droplets. This is often due to the restriction of intramolecular rotation in the viscous lipid environment, leading to an increase in fluorescence quantum yield.
Experimental Protocol: Staining of Lipid Droplets in Live Cells
Materials:
-
Live cells (e.g., HeLa cells) cultured on glass-bottom dishes
-
Quinoline-based lipid droplet probe (e.g., a derivative of DMAQ)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes to 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the quinoline-based probe in DMSO.
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Dilute the probe stock solution to a final concentration of 1-5 µM in serum-free cell culture medium.
-
Incubate the cells with the staining solution for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths based on the probe's spectral characteristics.
-
Experimental Workflow for Lipid Droplet Imaging:
Caption: Workflow for live-cell imaging of lipid droplets.
Potential Signaling Pathway Investigation
Fluorescent probes derived from this compound can be designed to investigate cellular signaling pathways. For instance, a probe could be functionalized with a reactive group that binds to a specific enzyme, leading to a change in its fluorescence upon enzymatic activity.
Conceptual Signaling Pathway Diagram:
Caption: Conceptual pathway for enzyme activity detection.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of fluorescent dyes. Through strategic chemical modifications, it is possible to develop probes with tunable photophysical properties suitable for various bioimaging and sensing applications. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound-based fluorophores in their respective fields of study.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
Synthesis of 2,4-Dimethylquinoline from Aniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the synthesis of 2,4-dimethylquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Two primary synthetic routes originating from aniline (B41778) are presented: the Doebner-von Miller reaction using an α,β-unsaturated carbonyl compound and a two-step method involving the formation and subsequent decomposition of an "acetone-anil" intermediate. This guide includes comprehensive protocols, a comparative analysis of the methods, and characterization data to assist researchers in the efficient synthesis and verification of the target compound.
Introduction
Quinoline (B57606) and its derivatives are a critical class of N-heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The this compound scaffold, in particular, serves as a key building block in the development of novel therapeutic agents and functional materials. The Doebner-von Miller reaction and its variations offer a classical and effective approach to construct the quinoline core from readily available anilines. This application note outlines two reliable protocols for the laboratory-scale synthesis of this compound, providing a comparative summary of their respective yields and reaction conditions.
Comparative Data of Synthetic Methods
| Parameter | Method 1: Doebner-von Miller Reaction | Method 2: Acetone-Anil Intermediate |
| Starting Materials | Aniline, Acetaldehyde (in situ from Lactic Acid) | Aniline, Acetone (B3395972) |
| Key Reagents | HBeta zeolite catalyst | Iodine, Sodium, Copper powder |
| Reaction Conditions | Vapour-phase reaction | Step 1: 170-175 °C; Step 2: Reflux (220-230 °C) |
| Reaction Time | Not specified | Step 1: 4 hours; Step 2: 3-6 hours |
| Reported Yield | 67.6% (total quinolines)[1] | 80-90%[2] |
| Purification | Not specified | Vacuum distillation[2] |
Experimental Protocols
Method 1: Doebner-von Miller Synthesis with Acetaldehyde (Generated in situ)
This method represents a greener approach to the Doebner-von Miller reaction by utilizing lactic acid as a source of acetaldehyde.
Materials:
-
Aniline
-
Lactic Acid
-
HBeta zeolite catalyst
Procedure:
Details for this specific vapour-phase reaction are based on a modified Doebner-von Miller approach. A mixture of aniline and lactic acid is passed over a heated HBeta zeolite catalyst. The lactic acid decarbonylates in situ to form acetaldehyde, which then reacts with aniline to form 2- and 4-methylquinolines. The total reported yield for quinolines using this method is 67.6%.[1] Further optimization would be required to favor the formation of this compound.
Method 2: Synthesis via Acetone-Anil Intermediate
This two-step procedure, adapted from Organic Syntheses, provides a high-yield route to this compound.[2]
Step A: Preparation of "Acetone-Anil" (2,2,4-Trimethyl-1,2-dihydroquinoline)
Materials:
-
Aniline (279 g, 3 moles)
-
Iodine (9 g)
-
Acetone (850 ml, 11.6 moles)
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a condenser system, combine aniline and iodine.
-
Heat the mixture to 170-175 °C with vigorous stirring.
-
Add acetone through the dropping funnel at a rate that maintains a steady distillation (approximately 2 drops per second). The addition should take about 4 hours.
-
After the addition is complete, cool the reaction mixture and perform vacuum distillation to isolate the "acetone-anil" intermediate. The fraction boiling at 133-138 °C / 13 mm Hg is collected. The reported yield is 61-68% based on the consumed aniline.[2]
Step B: Synthesis of this compound
Materials:
-
Sodium metal (4.6 g, 0.2 gram atom)
-
Dry Aniline (56 g, 0.6 mole)
-
Copper powder (approx. 0.2 g)
-
"Acetone-anil" (346 g, 2 moles)
Procedure:
-
In a 1-L round-bottomed flask, add sodium metal pieces and copper powder to dry aniline.
-
Gently warm the mixture until the evolution of hydrogen ceases.
-
Add the "acetone-anil" intermediate and a few boiling chips to the flask.
-
Heat the mixture to reflux (220-230 °C) until the evolution of methane (B114726) gas stops (typically 3-6 hours).
-
After the reaction is complete, cool the mixture and purify by vacuum distillation.
-
Collect the fraction boiling at 135-140 °C / 12 mm Hg. The expected yield of this compound is 80-90%.[2]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance: Yellowish to brown liquid.
-
Boiling Point: 264-265 °C (lit.)
-
¹H NMR (CDCl₃): Chemical shifts (δ) for the aromatic protons and the two methyl groups should be consistent with the structure of this compound.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M+) at m/z = 157.
Visualizing the Synthesis and Reaction Mechanism
Experimental Workflow for this compound Synthesis (Method 2)
Caption: Workflow for the synthesis of this compound via an acetone-anil intermediate.
Proposed Signaling Pathway: Doebner-von Miller Reaction Mechanism
Caption: Simplified mechanism of the Doebner-von Miller reaction for quinoline synthesis.
References
Application Notes and Protocols for the Use of 2,4-Dimethylquinoline Derivatives in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of 2,4-dimethylquinoline and its derivatives. The protocols detailed below are based on established in vitro and in vivo models and are intended to serve as a guide for the screening and characterization of novel anti-inflammatory compounds based on the quinoline (B57606) scaffold.
Introduction
Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects. The mechanism of action for many quinoline-based compounds involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade. These pathways are critical in the production of pro-inflammatory mediators like prostaglandins, nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document outlines detailed protocols for assessing the anti-inflammatory properties of this compound derivatives.
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of quinoline derivatives is often attributed to their ability to interfere with major signaling pathways that regulate the inflammatory response. Two of the most significant pathways are the COX pathway and the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of various quinoline derivatives as reported in the literature. This data can be used as a benchmark for evaluating newly synthesized this compound analogues.
Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives
| Compound Class | Assay | Target Cell Line | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) |
| 2-(Furan-2-yl)-4-phenoxyquinolines | TNF-α Formation | Not Specified | 2.3 | Genistein | 9.1[1] |
| 2-(Furan-2-yl)-4-phenoxyquinolines | β-Glucuronidase Release | Not Specified | 5.0 | - | -[1] |
| 2-(Furan-2-yl)-4-phenoxyquinolines | Lysozyme Release | Not Specified | 4.6 | - | -[1] |
| Pyrazolo[4,3-c]quinolines | NO Production | RAW 264.7 (LPS-induced) | 0.19 - 0.92 | - | -[2] |
| Coumarin-Curcumin Hybrids | Anti-inflammatory Activity | LPS-Macrophages | 5.32 | - | -[3] |
Table 2: In Vivo Anti-inflammatory Activity of Quinoline Derivatives
| Compound | Animal Model | Assay | Dose | % Inhibition | Reference Drug | % Inhibition (Reference) |
| 3g | Mice | Xylene-induced ear edema | 30 min (i.p.) | 63.19 | Ibuprofen | -[4] |
| 6d | Mice | Xylene-induced ear edema | 30 min (i.p.) | 68.28 | Ibuprofen | -[4] |
| 4c | Rats | Carrageenan-induced paw edema | 300 µmol/kg (4h) | 52.8 | - | -[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of the test compounds on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[6]
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24 hours.[6]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of the test compounds on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells and culture reagents
-
Test compounds
-
LPS (1 µg/mL)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard curve
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (mix equal volumes of A and B immediately before use) to the supernatant.[8]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To quantify the inhibition of TNF-α and IL-6 production by the test compounds in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells and culture reagents
-
Test compounds
-
LPS (1 µg/mL)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.[9]
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 4: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the direct inhibitory effect of the test compounds on COX-2 enzyme activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Test compounds
-
Celecoxib (B62257) (positive control)[10]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare dilutions of the test compounds and celecoxib in COX Assay Buffer. The final DMSO concentration should not exceed 1%.[11]
-
Prepare a reaction mix containing COX Assay Buffer, heme, and the fluorometric probe.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of the diluted test compounds, celecoxib, or vehicle control to the respective wells.
-
Add 10 µL of the COX-2 enzyme solution.
-
Incubate at 37°C for 15 minutes.[11]
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Immediately measure the fluorescence in a kinetic mode (Excitation/Emission ~535/590 nm) for 10-15 minutes.[11]
-
Calculate the rate of reaction and the percentage of inhibition.
Protocol 5: NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of the test compounds on NF-κB transcriptional activity.
Materials:
-
HEK293T or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds
-
TNF-α or LPS (NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB reporter and control plasmids.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with the test compounds for 1-2 hours.[12]
-
Stimulate with TNF-α or LPS for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
Protocol 6: Western Blot Analysis
Objective: To determine the effect of test compounds on the expression of key inflammatory proteins (iNOS, COX-2) and NF-κB pathway components (p-IκBα, p65).
Materials:
-
RAW 264.7 cells and culture reagents
-
Test compounds
-
LPS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
ECL detection reagent
Procedure:
-
Treat RAW 264.7 cells with test compounds and/or LPS as described in previous protocols.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL reagent and quantify the band intensities.
Protocol 7: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds
-
Carrageenan solution (1% in saline)
-
Indomethacin (B1671933) (reference drug)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or indomethacin orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the investigation of this compound derivatives as potential anti-inflammatory agents. By systematically evaluating their effects on key inflammatory mediators and signaling pathways, researchers can identify and characterize promising lead compounds for further development. The provided methodologies, from in vitro screening to in vivo validation, offer a comprehensive approach to advancing the understanding and application of this important class of molecules in the treatment of inflammatory diseases.
References
- 1. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Suppressive Effect on Lipopolysaccharide-Induced Proinflammatory Mediators by Citrus aurantium L. in Macrophage RAW 264.7 Cells via NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,4-Dimethylquinoline as an Intermediate for Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,4-dimethylquinoline, focusing on its synthesis and its role as a potential intermediate in the development of specialty polymers. While direct polymerization of this compound into high-performance polymers is not extensively documented in publicly available literature, its precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), readily undergoes polymerization to produce a notable specialty polymer used as a rubber antioxidant. This document will detail the synthesis of this compound and the subsequent polymerization of its dihydro-precursor as a pertinent example of polymer development from this class of compounds.
Introduction to this compound and its Polymer Precursor
However, the synthesis of this compound often proceeds through an intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline. This dihydroquinoline derivative is a well-established monomer for the production of a polymeric antioxidant, commonly known in the rubber industry. The study of its synthesis and polymerization provides a valuable framework for understanding how quinoline-based structures can be incorporated into polymeric materials.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the condensation of aniline (B41778) with acetone (B3395972). This process first yields 2,2,4-trimethyl-1,2-dihydroquinoline, which can then be converted to this compound.
Synthesis of the Intermediate: 2,2,4-Trimethyl-1,2-dihydroquinoline
The reaction of aniline with acetone in the presence of an acid catalyst is a common method for producing 2,2,4-trimethyl-1,2-dihydroquinoline. This reaction is a variation of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
Materials:
-
Aniline
-
Acetone
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, add aniline and a stoichiometric excess of acetone.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and should be controlled with external cooling if necessary.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for several hours to ensure the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution.
-
Extract the organic layer using toluene.
-
Wash the organic extract with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain the crude 2,2,4-trimethyl-1,2-dihydroquinoline.
-
The crude product can be purified by vacuum distillation.
Table 1: Typical Reaction Parameters for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Parameter | Value |
| Molar Ratio (Aniline:Acetone) | 1 : 3 |
| Catalyst | Concentrated HCl |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
Conversion to this compound
The synthesized 2,2,4-trimethyl-1,2-dihydroquinoline can be converted to this compound through a dehydrogenation process.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2,4-Trimethyl-1,2-dihydroquinoline
-
Sulfur or a suitable dehydrogenation catalyst (e.g., Palladium on carbon)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a reaction flask, dissolve 2,2,4-trimethyl-1,2-dihydroquinoline in a high-boiling point solvent.
-
Add the dehydrogenation agent (e.g., sulfur).
-
Heat the mixture to a high temperature (typically >200 °C) under a nitrogen atmosphere.
-
Monitor the reaction for the evolution of hydrogen sulfide (B99878) (if using sulfur).
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent.
-
Filter to remove any solid byproducts.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Polymerization of 2,2,4-Trimethyl-1,2-dihydroquinoline
The monomer 2,2,4-trimethyl-1,2-dihydroquinoline undergoes acid-catalyzed polymerization to form a low molecular weight polymer that is widely used as an antioxidant for rubber.[1]
Experimental Protocol: Polymerization of 2,2,4-Trimethyl-1,2-dihydroquinoline
Materials:
-
2,2,4-Trimethyl-1,2-dihydroquinoline (monomer)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Inert solvent (optional, e.g., xylene)
Procedure:
-
Charge the reactor with the 2,2,4-trimethyl-1,2-dihydroquinoline monomer and the inert solvent (if used).
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to the desired polymerization temperature, typically in the range of 120-150 °C.
-
Maintain the reaction at this temperature for a specified period, monitoring the viscosity of the mixture.
-
Once the desired degree of polymerization is achieved, cool the reaction mixture.
-
If a solvent was used, it can be removed by distillation.
-
The resulting polymer is a viscous liquid or a resinous solid.
Table 2: Typical Polymerization Conditions and Properties of Poly(2,2,4-trimethyl-1,2-dihydroquinoline)
| Parameter | Value |
| Monomer | 2,2,4-Trimethyl-1,2-dihydroquinoline |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 130 °C |
| Polymer Appearance | Dark, viscous liquid/resin |
| Average Molecular Weight (Mn) | 500 - 1000 g/mol |
| Application | Rubber Antioxidant |
Visualizing the Synthesis and Polymerization Pathways
To better illustrate the chemical transformations, the following diagrams outline the synthesis of this compound and the polymerization of its precursor.
Caption: Synthesis pathway of this compound from aniline and acetone.
References
Application Notes and Protocols for the Quantification of 2,4-Dimethylquinoline
Introduction
2,4-Dimethylquinoline is a heterocyclic aromatic organic compound with applications in various fields, including the synthesis of pharmaceuticals and as a flavoring agent. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and drug development professionals.
I. High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound. This method is adaptable for analyzing samples from various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, after appropriate sample preparation.
A. Chromatographic Conditions
A C18 stationary phase is employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent to ensure optimal retention and peak shape for this compound. UV detection is utilized for its sensitivity and specificity towards the analyte's chromophore.
B. Experimental Protocol
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol (B129727) or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
-
Sample Preparation:
-
The sample preparation procedure will depend on the matrix.[1] For bulk drug substances, a simple dissolution in the mobile phase followed by filtration is generally sufficient.[1] For more complex matrices like biological fluids or environmental samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
-
Instrumentation and Analysis:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the filtered standard and sample solutions into the chromatograph.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound.[1]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.[1]
-
C. Data Presentation
Table 1: HPLC Method Parameters and Performance Data
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 10 µL[2] |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
D. Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This is particularly useful for analyzing complex matrices.
A. Chromatographic and Spectrometric Conditions
The method involves separation on a capillary column followed by detection using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
B. Experimental Protocol
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC section, using a volatile solvent such as hexane (B92381) or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
-
Sample Preparation:
-
For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) is common.[3]
-
For solid samples, ultrasonic extraction with a solvent like toluene (B28343) can be employed.[4]
-
The extract is then concentrated and may require derivatization, although this compound is amenable to direct analysis.
-
-
Instrumentation and Analysis:
-
Injection: A small volume (e.g., 1 µL) of the standard or sample is injected into the GC inlet, typically in splitless mode for trace analysis.
-
Separation: The components are separated on the GC column based on their boiling points and interaction with the stationary phase.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area of a characteristic ion of this compound (quantifier ion) against the concentration of the standards.
-
The concentration in the sample is determined from this curve. Qualifier ions are also monitored for confirmation.
-
C. Data Presentation
Table 2: GC-MS Method Parameters and Performance Data
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness[3] |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial hold at 70°C, ramp to 250°C[5] |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI), 70 eV[6] |
| Mass Spectrometer | Quadrupole |
| Monitored Ions (m/z) | 157 (Quantifier), 156, 142, 115 (Qualifiers)[6] |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998[5] |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105%[4] |
| Precision (% RSD) | < 10%[5] |
D. Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
III. Method Validation
For routine application, both the HPLC and GC-MS methods should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[1]
The HPLC and GC-MS methods described provide robust and reliable approaches for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The provided protocols and performance data serve as a strong foundation for method development and validation in a research or quality control setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. This compound | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dimethylquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4-Dimethylquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Physical and Chemical Properties of this compound
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N[1][2][3] |
| Molar Mass | 157.21 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid; may appear as a dark green to black oil when crude[1][2][3]. |
| Melting Point | 14.85°C[1][2] |
| Boiling Point | 264-265°C (lit.)[1][2] |
| Density | 1.061 g/mL at 25°C (lit.)[1][2] |
| Water Solubility | 1.795 g/L at 25°C (very slightly soluble)[1][2][4] |
| Solubility in other solvents | Soluble in alcohol and ether; slightly soluble in Chloroform, DMSO, and sparingly in Methanol[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one that dissolves this compound well at high temperatures but poorly at low temperatures[5]. Given that this compound is soluble in alcohols and ether, and only very slightly soluble in water, a mixed solvent system is often effective[1]. Common choices for quinoline (B57606) derivatives include ethanol (B145695)/water or acetone/water mixtures[6][7]. Initial solubility tests with small amounts of the crude product are recommended to determine the optimal solvent or solvent pair[8][9].
Q2: My crude this compound is a dark oil. Can I still purify it by recrystallization?
A2: Yes. Crude this compound can appear as a dark green to black oil[1][2]. Recrystallization is a suitable method for purifying solid organic compounds[8]. Since the melting point of pure this compound is around 14.85°C, it may exist as a liquid or low-melting solid at room temperature, especially when impure[1][2]. The presence of impurities can depress the melting point. The purification process itself will help remove the colored impurities.
Q3: How can I remove colored impurities during recrystallization?
A3: If the hot, dissolved solution of your compound is still colored, you can treat it with activated charcoal[10][11]. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool[10][12]. Use charcoal sparingly, as an excessive amount can adsorb your desired product and reduce the yield[10][13].
Q4: How do I assess the purity of my this compound after recrystallization?
A4: Purity can be assessed using several analytical techniques. The most common methods include melting point determination, where a sharp melting range close to the literature value (14.85°C) indicates high purity. Thin Layer Chromatography (TLC) can be used to visualize the number of components, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural confirmation and identify any remaining impurities[10].
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Potential Causes | Solutions & Troubleshooting Steps |
| No Crystals Are Forming | 1. The solution is not sufficiently supersaturated[14]. 2. Too much solvent was used[8][15]. 3. The compound is too soluble in the chosen solvent[14]. 4. Lack of nucleation sites for crystal growth[14]. | 1. Increase Concentration: Gently heat the solution to boil off some of the solvent, then allow it to cool again[13]. 2. Induce Nucleation: a. Scratching: Gently scratch the inside of the flask below the solvent surface with a glass rod to create nucleation sites[8][14]. b. Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth[8][14]. 3. Cooling: If crystals haven't formed at room temperature, cool the flask in an ice bath[16][17]. |
| "Oiling Out" (Compound separates as a liquid) | 1. The boiling point of the solvent is higher than the melting point of the compound (or the impure compound)[16]. 2. The solution is cooling too rapidly[13]. 3. The crude product is highly impure, causing significant melting point depression[13][15]. | 1. Re-dissolve and Adjust: Heat the solution until the oil re-dissolves. Add a small amount of additional solvent to decrease saturation slightly, then allow it to cool more slowly[13][15]. 2. Modify Solvent System: If using a mixed solvent, add more of the "good" solvent (in which the compound is more soluble) to the hot solution before cooling[14]. 3. Choose a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point[12]. |
| Low Yield of Recovered Crystals | 1. Too much solvent was used during dissolution, leaving a large amount of product in the mother liquor[8][13]. 2. Premature crystallization occurred during hot filtration[12][18]. 3. The crystals were washed with solvent that was not ice-cold, re-dissolving the product[8]. 4. The compound has significant solubility in the cold solvent[14]. | 1. Minimize Solvent: Always use the minimum amount of near-boiling solvent to dissolve the crude product[8]. 2. Recover from Filtrate: If significant product remains in the mother liquor, concentrate the solution by boiling off some solvent and cool it to obtain a second crop of crystals[17]. 3. Pre-heat Funnel: During hot filtration, keep the funnel and receiving flask hot to prevent premature crystallization[12][18]. 4. Use Ice-Cold Rinse: Wash the final crystals with a minimal amount of ice-cold solvent[5][8]. |
| Crystals Form Too Quickly | 1. The solution is too concentrated. 2. The solution is cooling too fast. 3. The flask is too large for the volume, leading to a high surface area and rapid cooling[13]. | 1. Slow Down Cooling: Ensure the flask cools slowly and undisturbed at room temperature. Insulate the flask by placing it on a cork ring or paper towels[13]. 2. Add More Solvent: Re-heat the solution to dissolve the crystals, add a small amount of extra solvent, and then allow it to cool slowly again. This reduces the saturation level and slows crystal growth[13]. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure. The choice of a specific solvent (e.g., ethanol, hexane) should be determined by preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring or swirling[9]. Continue adding small portions of hot solvent until the compound is fully dissolved. Avoid adding a large excess of solvent[18].
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes[18][19].
-
Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask[12][18]. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature[8][16]. Slow cooling is crucial for forming pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield[12][16].
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel[12].
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities[5][17].
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by transferring them to a vacuum oven or desiccator[8][12].
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent is ideal. It uses a "good" solvent that dissolves the compound well at all temperatures and a "poor" solvent in which the compound is insoluble[9]. The two solvents must be miscible. A common pair for quinoline derivatives is ethanol ("good") and water ("poor").
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy[12].
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a saturated solution[12].
-
Crystallization and Isolation: Follow steps 4-7 from the single-solvent protocol above.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization process.
Caption: A workflow diagram for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 1198-37-4 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. reddit.com [reddit.com]
- 7. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Recrystallization [wiredchemist.com]
- 17. youtube.com [youtube.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. google.com [google.com]
Technical Support Center: Optimization of Catalyst Concentration in Quinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in quinoline (B57606) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when determining the initial catalyst concentration for a quinoline synthesis reaction?
A1: When establishing an initial catalyst concentration, it's crucial to consider the specific type of quinoline synthesis being performed (e.g., Friedländer, Doebner-von Miller, Combes), the nature of the catalyst (homogeneous, heterogeneous, or nanocatalyst), and the reactivity of the substrates.[1] A review of literature for similar reactions can provide a good starting point. Generally, catalyst loading is kept low to minimize cost and potential side reactions.
Q2: How does catalyst concentration typically affect reaction yield and time?
A2: Increasing catalyst concentration often leads to a faster reaction rate and can improve yields up to an optimal point. However, excessively high concentrations can sometimes promote the formation of byproducts or lead to catalyst aggregation and deactivation, ultimately reducing the overall yield.[2] It is essential to perform optimization studies to find the ideal balance for a specific reaction.
Q3: What are the common causes of low yield in a catalysed quinoline synthesis?
A3: Low yields can be attributed to several factors related to the catalyst.[3] These include insufficient catalyst concentration, catalyst deactivation, or the presence of impurities in the starting materials that can poison the catalyst.[2] For instance, in the Doebner-von Miller reaction, an inappropriate concentration of the acid catalyst can lead to either an incomplete reaction or the promotion of side reactions like polymerization.[2]
Q4: I'm observing significant side product formation. Could the catalyst concentration be the issue?
A4: Yes, suboptimal catalyst concentration can lead to the formation of unwanted side products. For example, in the Friedländer synthesis, particularly under basic conditions, an inappropriate catalyst concentration might promote the self-condensation (aldol condensation) of the ketone reactant.[4][5] Adjusting the catalyst loading or switching to a different type of catalyst, such as an acid catalyst, can help mitigate this issue.[5]
Q5: My catalyst appears to be deactivating quickly. What are the potential causes?
A5: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and sintering.[6] Poisoning happens when molecules in the reaction mixture strongly adsorb to the catalyst's active sites.[6] Fouling is the physical deposition of substances, like carbonaceous materials, on the catalyst surface.[6] Sintering, which is thermal degradation, occurs at high temperatures and causes the catalyst's active particles to agglomerate, reducing the surface area.[6]
Q6: How can I regenerate a deactivated catalyst?
A6: The method for regeneration depends on the cause of deactivation. For fouling by carbonaceous deposits (coking), calcination (heating in the presence of air) can burn off the deposits.[2] If the catalyst is poisoned, washing it with a suitable solvent may remove the adsorbed impurities.[6] Sintered catalysts are generally more challenging to regenerate.[2]
Q7: What are the benefits and challenges of using nanocatalysts in quinoline synthesis?
A7: Nanocatalysts offer several advantages, including a high surface-area-to-volume ratio, which often leads to higher catalytic activity and allows for milder reaction conditions.[2][7] Many nanocatalysts are also magnetically separable, which simplifies the workup process and catalyst recovery.[8] However, challenges include the potential for nanoparticle aggregation and deactivation at elevated temperatures, as well as the possibility of the metal leaching into the reaction solution.[2]
Troubleshooting Guide
Issue: Low Product Yield
-
Question: My quinoline synthesis yield is consistently low. What should I investigate first regarding the catalyst?
-
Answer:
-
Verify Catalyst Activity: Ensure the catalyst is active and has not degraded during storage. Some catalysts are sensitive to air and moisture.[3]
-
Optimize Catalyst Loading: The current concentration may be too low for efficient conversion. Perform a series of small-scale experiments with incrementally higher catalyst loadings to find the optimal concentration.
-
Check for Impurities: The purity of your starting materials is critical. Impurities can act as catalyst poisons, significantly reducing the yield.[3]
-
Evaluate Reaction Conditions: Ensure the reaction temperature and time are appropriate for the chosen catalyst and concentration. Suboptimal temperatures can lead to incomplete reactions.[1]
-
Issue: Poor Reaction Rate
-
Question: The reaction is proceeding very slowly or has stalled. Should I increase the catalyst concentration?
-
Answer: Increasing the catalyst loading can often increase the reaction rate. However, before doing so, confirm that other parameters are optimal. Check the reaction temperature, as many quinoline syntheses require heating to proceed efficiently.[1] Also, ensure that the solvent is appropriate and that there is adequate mixing. If the reaction is still slow, a systematic increase in catalyst concentration is a logical next step.
Issue: Catalyst Deactivation and Recovery Problems
-
Question: My heterogeneous catalyst loses activity after a single run, and I'm struggling to recover it. What can I do?
-
Answer:
-
Identify the Cause of Deactivation: As mentioned in the FAQ, deactivation can be due to poisoning, fouling, or sintering.[6] Analyzing the spent catalyst can provide insights.
-
Implement a Regeneration Protocol: Based on the cause of deactivation, apply a suitable regeneration method such as calcination for coking or solvent washing for poisoning.[2][6]
-
Optimize Recovery Technique: For magnetic nanocatalysts, ensure the magnet is strong enough for efficient separation.[8] For other heterogeneous catalysts, filtration or centrifugation may be necessary. Ensure the washing steps are adequate to remove any adsorbed species without dissolving the catalyst itself.
-
Data Presentation: Catalyst Performance in Quinoline Synthesis
The following tables summarize quantitative data for various catalysts used in quinoline synthesis, providing a comparative overview of their performance under different conditions.
Table 1: Catalyst Performance in Friedländer Quinoline Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| In(OTf)₃ | 5 mol% | - | 80 | 1 h | High | [2] |
| Fe₃O₄@SiO₂-SO₃H | 0.05 equivalents | - | 110 | 45 min | 91 | [9] |
| [bmim]HSO₄ | Substoichiometric | - | 120 | Short | >90 | [5][10] |
| SO₃H-functionalized IL | 0.01 g | Water | 70 | 1 h | 92 | [9] |
| Zirconium triflate | - | Ethanol (B145695)/Water | 60 | 0.5 - 2 h | >88 | [9] |
| NiO nanoparticles | - | Ethanol | 80 | 2.5 min | 95 | [9] |
| Fe₂O₃-HAp-(CH₂)₃-NHSO₃H | - | - | Room Temp. | 3.5 min | 91 | [9] |
| SiO₂ nanoparticles | - | - | 100 (MW) | Short | 93 | [9] |
Table 2: Performance of Nanocatalysts in Quinoline Synthesis
| Nanocatalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe₃O₄@urea/HITh-SO₃H MNPs | 10 mg | - | 80 | Short | High | [8] |
| Fe₃O₄-IL-HSO₄ | 20 mg | - | 90 | 15 - 60 min | 85 - 96 | [8] |
| IRMOF-3/PSTA/Cu | 10 mg | CH₃CN | 80 | - | 85 - 96 | [8] |
| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | 40 mg | Choline azide | 85 | 4 h | 85 - 95 | [8] |
| NF-ZnO | 10 mol% | - | 100 | - | 20 - 95 | [8] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst
This protocol is a general guideline for the synthesis of polysubstituted quinolines using a magnetically recoverable nanocatalyst.[11]
-
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)[11]
-
Ethanol (5 mL) (if not solvent-free)
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).
-
If the reaction is not performed under solvent-free conditions, add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the catalyst is magnetic, separate it using an external magnet. Otherwise, filter the catalyst.[11]
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry it, and it can be reused for subsequent reactions.[11]
-
Mandatory Visualizations
Caption: A general experimental workflow for optimizing catalyst concentration in quinoline synthesis.
Caption: Troubleshooting workflow for low yield related to catalyst optimization.
Caption: Logical relationship between catalyst concentration and key reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Tar Formation in the Doebner-von Miller Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for a common challenge in the Doebner-von Miller quinoline (B57606) synthesis: the formation of tar. By understanding the root causes and implementing the strategies outlined below, you can significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Doebner-von Miller reaction?
A1: Tar formation is the most common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., aldehyde or ketone) used as a reactant.[1][2] Strong acidic conditions, which are necessary for the reaction, can promote the self-condensation of these starting materials, leading to high-molecular-weight polymeric byproducts that manifest as a thick, dark tar.[1]
Q2: How does tar formation impact my reaction?
A2: Tar formation has several detrimental effects on your experiment:
-
Reduced Yield: The polymerization of the carbonyl compound consumes the starting material, directly lowering the potential yield of the desired quinoline product.[1][2]
-
Difficult Product Isolation: The resulting tar is often a sticky, intractable material that complicates the workup and purification process, making it challenging to isolate the target molecule.[1]
-
Complex Byproduct Profile: The presence of tar indicates a complex mixture of side products, which can interfere with the purification of the desired quinoline.
Q3: Are there alternatives to the classical Doebner-von Miller reaction that are less prone to tar formation?
A3: Yes, several modified procedures and alternative named reactions can be considered:
-
Beyer Method: This approach involves the in situ generation of the α,β-unsaturated carbonyl compound from an aldol (B89426) condensation of two carbonyl compounds (e.g., two aldehydes or an aldehyde and a ketone).[3] This method can minimize the concentration of the reactive unsaturated carbonyl at any given time, thus reducing polymerization.
-
Use of Acetal (B89532) Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent its polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde as needed.
-
Related Quinoline Syntheses: Depending on the desired substitution pattern, other named reactions like the Friedländer, Combes, or Pfitzinger syntheses might offer milder conditions and cleaner reaction profiles.[4]
Troubleshooting Guides
This section provides detailed troubleshooting strategies to minimize tar formation and improve the outcome of your Doebner-von Miller reaction.
Issue 1: Excessive Tar Formation and Low Yield
Symptoms:
-
The reaction mixture becomes a thick, dark, and viscous tar.
-
The yield of the desired quinoline is significantly lower than expected.
-
Difficulty in isolating the product from the reaction mixture.
Troubleshooting Strategies:
-
Slow Addition of the Carbonyl Compound:
-
Rationale: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline (B41778) helps to maintain a low concentration of the carbonyl reactant at any given time. This favors the desired reaction with the aniline over self-polymerization.[1][2]
-
Recommendation: Use a dropping funnel to add the carbonyl compound dropwise over a prolonged period (e.g., 1-2 hours) to the refluxing aniline solution.[1]
-
-
Employ a Biphasic Solvent System:
-
Rationale: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1] The reaction occurs at the interface or as the carbonyl compound partitions in small amounts into the aqueous phase.
-
Recommendation: Reflux the aniline in an aqueous acid (e.g., 6 M HCl) with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[1]
-
-
Optimize Reaction Temperature:
-
Rationale: While heating is often necessary, excessively high temperatures can accelerate the rate of polymerization and other side reactions.[1]
-
Recommendation: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction temperature closely and consider stepwise heating to control any exothermic events.[1]
-
-
Optimize the Acid Catalyst:
-
Rationale: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be used.[3] Milder Lewis acids may be beneficial in reducing tar formation.[1]
-
Recommendation: Conduct a small-scale screen of different acid catalysts and concentrations to find the optimal balance for your specific substrates.
-
Quantitative Data on Catalyst Optimization
The choice of acid catalyst can significantly impact the yield and byproduct formation. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline in a specific Doebner-von Miller type reaction.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 |
| 2 | HCl | CH₂Cl₂ | 48 | 0 |
| 3 | HCl (gas) | Toluene | 24 | 0 |
| 4 | H₂SO₄ | Toluene | 24 | 0 |
| 5 | TFA | - | 12 | 61 |
| 6 | TFA | Toluene | 12 | 35 |
| Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Methylquinoline with Minimized Tar Formation (In Situ Carbonyl Generation)
This protocol, adapted from established procedures, utilizes the in situ generation of crotonaldehyde (B89634) from acetaldehyde (B116499) to minimize polymerization.[2]
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (B78521) (slaked lime)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature helps to control the exothermic reaction and minimize the polymerization of the newly formed crotonaldehyde.[2]
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid to catalyze the intramolecular cyclization.[2]
-
Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Workup - Neutralization: After the reaction is complete, cool the mixture. Carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[2]
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water.[2]
-
Extraction and Purification: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[2]
Protocol 2: Synthesis of 2-Methylquinoline Using a Biphasic Solvent System
This protocol utilizes a two-phase system to reduce the polymerization of crotonaldehyde.[1]
Materials:
-
Aniline
-
Crotonaldehyde
-
6 M Hydrochloric acid
-
Toluene
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane (B109758) or Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[1]
-
Workup: Upon completion, allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]
Visualizing Reaction Pathways and Troubleshooting
Doebner-von Miller Reaction: Main vs. Side Pathway
The following diagram illustrates the competing pathways in the Doebner-von Miller reaction, leading to either the desired quinoline product or undesirable tar byproducts.
References
Troubleshooting low yields in the Combes synthesis of 2,4-Dimethylquinoline
Welcome to the technical support center for the Combes synthesis of 2,4-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this classic quinoline (B57606) synthesis.
Frequently Asked Questions (FAQs)
Q1: My Combes synthesis of this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in the Combes synthesis can typically be attributed to several key factors. A systematic investigation should include:
-
Reagent Quality: Ensure the purity of your aniline (B41778) and 2,4-pentanedione (acetylacetone). Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled aniline.
-
Catalyst Activity and Concentration: The acid catalyst, most commonly concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for both the initial condensation and the final cyclization step. Ensure the catalyst is of high purity and used in the appropriate concentration.
-
Reaction Temperature: The temperature for the cyclization step is critical. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote the formation of tarry byproducts and decomposition.[1]
-
Reaction Time: The reaction may require sufficient time for completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup and Purification: Significant product loss can occur during the workup and purification stages. Ensure efficient extraction and consider optimizing your purification method (e.g., distillation or chromatography).[1]
Q2: I am observing the formation of a dark, tarry residue in my reaction mixture. How can I minimize this?
A2: Tar formation is a common issue in the Combes synthesis, often resulting from overheating or prolonged reaction times at high temperatures. To mitigate this:
-
Optimize Reaction Temperature: Carefully control the temperature during the cyclization step. It is often beneficial to heat the reaction mixture gradually and maintain a consistent temperature.
-
Reduce Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Avoid unnecessarily long heating periods.
-
Purity of Starting Materials: Impurities in the aniline or 2,4-pentanedione can contribute to polymerization and tar formation.
Q3: What are the most common side products in the Combes synthesis of this compound?
A3: Besides tarry materials, potential side products can include:
-
Incompletely cyclized intermediates: The enamine intermediate formed from the initial condensation of aniline and 2,4-pentanedione may not fully cyclize if the reaction conditions are not optimal.
-
Polymerization products: Acid-catalyzed polymerization of the starting materials or intermediates can occur, contributing to the tarry residue.
-
Isomeric impurities: While the synthesis of this compound from symmetrical 2,4-pentanedione avoids regioselectivity issues, impurities in the starting materials could potentially lead to minor isomeric byproducts.
Q4: Which acid catalyst is more effective for the Combes synthesis: sulfuric acid or polyphosphoric acid (PPA)?
A4: Both concentrated sulfuric acid and polyphosphoric acid are commonly used and effective catalysts for the Combes synthesis.[2] PPA can act as both a catalyst and a dehydrating agent, which can be advantageous in driving the reaction towards completion. In some cases, a mixture of polyphosphoric acid and an alcohol can form a polyphosphoric ester (PPE) catalyst, which has been reported to be a highly effective dehydrating agent.[3] The choice of catalyst may depend on the specific substrate and desired reaction conditions.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues.
Issue 1: Low to No Product Formation
Symptoms:
-
TLC analysis shows mostly starting materials (aniline and 2,4-pentanedione).
-
Little to no desired this compound is isolated after workup.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh bottle of concentrated sulfuric acid or PPA. Ensure the catalyst has not been contaminated with water. |
| Insufficient Heating | Ensure the reaction temperature is high enough for the cyclization to occur. Use a high-boiling solvent or neat conditions with controlled heating. Monitor the internal temperature of the reaction. |
| Incomplete Enamine Formation | The initial condensation to form the enamine intermediate is a dehydration reaction. If this step is inefficient, the subsequent cyclization will not proceed. Consider removing water as it forms, for example, by using a Dean-Stark apparatus if the reaction is run in a suitable solvent. |
| Premature Workup | Ensure the reaction has gone to completion by monitoring with TLC before quenching the reaction. |
Issue 2: Formation of a Mixture of Products
Symptoms:
-
TLC shows multiple spots in addition to the desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions due to High Temperature | Lower the reaction temperature and potentially increase the reaction time. Gradual heating can also be beneficial. |
| Impure Starting Materials | Purify the aniline by distillation and ensure the 2,4-pentanedione is of high purity. |
| Incorrect Stoichiometry | Use a slight excess of one of the reactants (typically the more volatile one) to ensure the other is fully consumed, which may simplify purification. |
Data Presentation
The following table summarizes illustrative yields for the Combes synthesis of this compound under different catalytic conditions. Please note that these are representative values and actual yields may vary based on specific experimental conditions and scale.
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Conc. H₂SO₄ | Aniline, 2,4-Pentanedione | 100-110 | 1-2 | 60-70 |
| Polyphosphoric Acid (PPA) | Aniline, 2,4-Pentanedione | 120-140 | 1-3 | 70-85 |
| Polyphosphoric Ester (PPE) | Aniline, 2,4-Pentanedione | 100-120 | 2-4 | Potentially higher than PPA |
Experimental Protocols
Key Experiment: Combes Synthesis of this compound using Sulfuric Acid
Materials:
-
Aniline (freshly distilled)
-
2,4-Pentanedione (acetylacetone)
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Hydroxide (B78521) solution (e.g., 10 M)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask, combine one equivalent of aniline and one equivalent of 2,4-pentanedione.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring. The addition should be done carefully to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period (e.g., 1 hour) to ensure the formation of the enamine intermediate.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) using an oil bath for the specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. The this compound will often separate as an oily layer.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the Combes synthesis.
Combes Synthesis Signaling Pathway (Reaction Mechanism)
Caption: The reaction mechanism of the Combes synthesis of this compound.
References
Technical Support Center: Column Chromatography Protocol for Purifying 2,4-Dimethylquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Dimethylquinoline derivatives via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of quinoline (B57606) derivatives. However, due to the basic nature of the quinoline nitrogen, complications such as peak tailing and decomposition can occur.[1] In such cases, deactivating the silica gel or using an alternative stationary phase is recommended.
Q2: How can I deactivate silica gel to prevent the decomposition of my this compound derivative?
A2: To mitigate the acidic nature of silica gel, it can be deactivated by pre-treatment with a basic solution. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (B128534) (NEt₃), in the eluent.[1] You can either prepare a slurry of the silica gel with the amine-containing eluent before packing the column or flush the packed column with this solution before loading your sample.[1][2]
Q3: What are suitable alternative stationary phases to silica gel for this type of purification?
A3: When silica gel proves problematic, alumina (B75360) (neutral or basic) is a good alternative for the purification of basic compounds like quinoline derivatives.[1][3][4] Other options include amino-propylated silica or reversed-phase silica (e.g., C18), particularly for very polar derivatives.[4]
Q4: How do I choose an appropriate solvent system for the column?
A4: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of the desired compound being around 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.[3][5]
Q5: How should I load my sample onto the column?
A5: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.[6][7] This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample has poor solubility in the eluent, it is advisable to use dry loading.[6] Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound derivatives in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation or Overlapping Peaks | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a clear separation between the desired compound and impurities.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[7] | |
| Peak Tailing | Acidic nature of silica gel interacting with the basic quinoline nitrogen. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2][3] |
| Secondary interactions with residual silanol (B1196071) groups. | Use a highly deactivated, end-capped column, especially when using reversed-phase chromatography.[2] | |
| Compound Decomposition on the Column | The compound is sensitive to the acidic nature of silica gel. | Before running the column, test the stability of your compound on a silica TLC plate. If decomposition is observed, switch to a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel with triethylamine.[1][8] |
| Compound Not Eluting from the Column | The solvent system is not polar enough. | Systematically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[3] For very polar compounds, consider using a more polar solvent combination like dichloromethane/methanol.[7] |
| Irreversible adsorption to the stationary phase. | This can occur if the interaction between your compound and the silica gel is too strong. Test the compound's stability on a TLC plate first.[8] If irreversible adsorption is suspected, using a different stationary phase like alumina is recommended.[3] | |
| Low Recovery of the Purified Compound | The compound may be partially soluble in the mobile phase, leading to broad elution. | Ensure the chosen solvent system provides an optimal Rf value. If the compound streaks on the TLC, this can indicate a need for a solvent modifier or a different stationary phase.[3] |
| The compound may have precipitated on the column. | Ensure the crude product is fully dissolved before loading. If solubility is an issue, use the dry loading technique.[5] |
Experimental Protocols
General Protocol for Column Chromatography of a this compound Derivative
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until it is level with the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the starting solvent system, which should be non-polar enough to give your target compound an Rf of approximately 0.2-0.4 on TLC.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound derivative.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Stability and degradation pathways of 2,4-Dimethylquinoline under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,4-Dimethylquinoline under acidic conditions. The information is designed to assist in experimental design, interpretation of results, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
While specific degradation pathways for this compound under acidic conditions are not extensively documented in publicly available literature, based on the chemistry of quinoline (B57606) and its derivatives, several potential pathways can be hypothesized. Under strong acidic conditions and elevated temperatures, degradation may be initiated by protonation of the quinoline nitrogen, followed by reactions such as oxidation of the methyl groups or, in more extreme cases, opening of the quinoline ring.
Q2: What are the likely degradation products of this compound in an acidic medium?
Based on studies of related methylquinolines, potential degradation products could arise from the oxidation of one or both methyl groups. For instance, oxidation of a methyl group on the quinoline ring can lead to the formation of the corresponding carboxylic acid. Therefore, one might anticipate the formation of 2-methyl-4-quinolinecarboxylic acid, 4-methyl-2-quinolinecarboxylic acid, or 2,4-quinolinedicarboxylic acid. Under harsh acidic conditions, further degradation or ring-opening products could be formed, though these are generally less common.
Q3: What analytical methods are most suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the degradation of quinoline derivatives. A stability-indicating HPLC method should be developed to separate the parent this compound from its potential degradation products. For the identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.
Q4: What are typical "forced degradation" conditions for studying the stability of this compound?
Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound to understand its stability profile.[1] For acid-induced degradation, typical conditions involve treating a solution of this compound with an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[2] The study is often performed at elevated temperatures (e.g., 40-80°C) for a defined period (e.g., several hours to days) to accelerate degradation.[1]
Troubleshooting Guides
| Issue Encountered | Potential Cause | Suggested Solution |
| No significant degradation of this compound is observed under acidic stress. | The acidic conditions (concentration, temperature, or duration) may be too mild for this relatively stable compound. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the temperature (e.g., to 60°C or 80°C), or extend the duration of the experiment. Ensure proper mixing of the solution. |
| Complete and rapid degradation of this compound occurs, preventing the observation of intermediate degradation products. | The stress conditions are too harsh. | Reduce the acid concentration, lower the reaction temperature, or shorten the experimental time points. The goal is to achieve partial degradation (typically 5-20%) to adequately observe the formation of primary degradation products. |
| Poor separation of peaks in the HPLC chromatogram, making it difficult to distinguish between the parent compound and degradation products. | The HPLC method is not optimized to be "stability-indicating." | Modify the HPLC method parameters. This may involve adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), changing the pH of the mobile phase, selecting a different column chemistry (e.g., C18, Phenyl-Hexyl), or optimizing the gradient elution profile. |
| Appearance of unexpected peaks in the chromatogram that are not related to the degradation of this compound. | These peaks could be due to impurities in the starting material, contaminants from the solvent or glassware, or interactions with excipients if in a formulation. | Analyze a blank sample (solvent without the compound) and a control sample of the starting material to identify any pre-existing impurities. Ensure high-purity solvents and clean glassware are used. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound under acidic conditions. Researchers are encouraged to perform their own kinetic studies to determine degradation rates under their specific experimental conditions. A general approach to presenting such data is provided below.
Table 1: Hypothetical Degradation of this compound in 1 M HCl at 60°C
| Time (hours) | This compound Remaining (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 1.3 |
| 4 | 90.5 | 6.8 | 2.7 |
| 8 | 82.1 | 12.3 | 5.6 |
| 12 | 74.8 | 17.9 | 7.3 |
| 24 | 60.3 | 28.1 | 11.6 |
Note: This table is for illustrative purposes only. Actual data will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In a series of reaction vials, add a known volume of the this compound stock solution.
-
Add an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Incubate the vials in a temperature-controlled environment (e.g., a water bath or oven) at a set temperature (e.g., 60°C).
-
-
Time-Point Sampling: Withdraw aliquots from the reaction vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to quench the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Inject the prepared samples into a validated stability-indicating HPLC-UV system. Monitor the decrease in the peak area of this compound and the appearance and increase of any new peaks corresponding to degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). If degradation products are identified and quantified, their formation can also be plotted over time.
Visualizations
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
References
Optimizing temperature and reaction time for 2,4-Dimethylquinoline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2,4-dimethylquinoline. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing reaction conditions for temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound are the Combes synthesis and the Doebner-von Miller reaction. The Combes synthesis involves the acid-catalyzed reaction of aniline (B41778) with acetylacetone (B45752).[1][2] The Doebner-von Miller reaction is a broader method for quinoline (B57606) synthesis that can be adapted for this compound, typically by reacting aniline with an α,β-unsaturated carbonyl compound.[3][4]
Q2: What is the most critical parameter to control during the synthesis of this compound?
A2: Temperature is a critical parameter in the synthesis of this compound. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive temperatures can promote the formation of tar and other byproducts, significantly reducing the yield and complicating purification.[3][5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] TLC is a quick and effective way to visualize the consumption of starting materials and the formation of the product. GC-MS can provide more detailed information about the composition of the reaction mixture, including the presence of intermediates and byproducts.[6]
Q4: What are the common impurities or byproducts in this compound synthesis?
A4: Common byproducts include polymeric materials or tars, which are often formed at high temperatures.[3][7] In the Doebner-von Miller synthesis, partially hydrogenated quinoline derivatives can also be formed if the final oxidation step is incomplete.[3] Depending on the specific reactants and conditions, isomeric quinoline derivatives may also be produced.
Q5: How can I purify the crude this compound?
A5: Purification of crude this compound is typically achieved through vacuum distillation.[1][8] Recrystallization or column chromatography can also be employed for further purification if necessary.[7] For reactions that produce significant amounts of tar, steam distillation can be an effective initial purification step to separate the volatile product from non-volatile residues.[7][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no this compound at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no product yield can stem from several factors. Follow this guide to diagnose and resolve the issue.
-
Verify Starting Material Quality:
-
Possible Cause: Impurities in aniline or acetylacetone (for Combes synthesis) can inhibit the reaction.
-
Troubleshooting Step: Ensure the purity of your starting materials. Aniline should be freshly distilled if it has darkened. Check the purity of acetylacetone by analytical methods such as NMR or GC.
-
-
Optimize Reaction Temperature:
-
Possible Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Troubleshooting Step: Gradually increase the reaction temperature and monitor the progress by TLC. For the Combes synthesis, heating is generally required to drive the cyclization.[10]
-
-
Check Catalyst Activity (for acid-catalyzed reactions):
-
Extend Reaction Time:
-
Possible Cause: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting Step: Increase the reaction time and continue to monitor the reaction by TLC until the starting materials are consumed.
-
Issue 2: Significant Tar/Polymer Formation
Question: My reaction mixture has turned into a thick, dark tar, making product isolation difficult. How can I prevent this?
Answer: Tar formation is a common issue, especially in acid-catalyzed quinoline syntheses at elevated temperatures.[3] Here are some strategies to mitigate this problem:
-
Control Reaction Temperature:
-
Possible Cause: Excessively high temperatures accelerate the polymerization of starting materials and intermediates.[3]
-
Troubleshooting Step: Maintain the lowest effective temperature that allows the reaction to proceed. Stepwise heating or controlled addition of reagents can help manage exothermic reactions.[3]
-
-
Optimize Acid Concentration:
-
Possible Cause: Very strong acidic conditions can promote polymerization.
-
Troubleshooting Step: While an acid catalyst is necessary, consider using a milder acid or optimizing the concentration of the strong acid to find a balance between the reaction rate and byproduct formation.[9]
-
-
Consider a Biphasic Solvent System (for Doebner-von Miller):
-
Possible Cause: The high concentration of the α,β-unsaturated carbonyl compound in the acidic phase can lead to self-polymerization.
-
Troubleshooting Step: Using a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[3]
-
Issue 3: Product is Difficult to Purify
Question: I have obtained a crude product, but it is proving difficult to purify. What can I do?
Answer: Purification challenges often arise from the presence of closely related byproducts or residual starting materials.
-
Initial Purification for Tarry Residues:
-
Troubleshooting Step: If the crude product is mixed with a significant amount of tar, consider steam distillation as a first purification step. This compound is steam-volatile, while the polymeric tars are not.[7]
-
-
Fractional Vacuum Distillation:
-
Troubleshooting Step: For separating this compound from impurities with different boiling points, fractional vacuum distillation is highly effective.[12]
-
-
Column Chromatography:
-
Troubleshooting Step: If distillation does not provide the desired purity, column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) can be used to separate the product from closely related impurities.
-
Data Presentation
While specific quantitative data on the optimization of temperature and reaction time for this compound synthesis is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on established protocols.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Combes Synthesis | Aniline, Acetylacetone | Conc. H₂SO₄ | 100-120 | 0.5 - 2 | Moderate to Good | Reaction is often exothermic upon acid addition. |
| Doebner-von Miller | Aniline, Crotonaldehyde (B89634) | HCl, ZnCl₂ | Reflux | 4 - 6 | Variable | Prone to tar formation; biphasic system can improve yield.[3] |
| Modified Method | Aniline, Acetone, Iodine | Iodine | 170-175 | 4 | Good | Involves in-situ formation of an intermediate.[1] |
Experimental Protocols
Protocol 1: Combes Synthesis of this compound
This protocol is based on the acid-catalyzed condensation of aniline with acetylacetone.[10][11]
Materials:
-
Aniline (freshly distilled)
-
Acetylacetone (pentan-2,4-dione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add aniline (0.1 mol). Cool the flask in an ice bath.
-
Addition of Acetylacetone: Slowly add acetylacetone (0.1 mol) to the aniline with continuous stirring.
-
Acid Catalysis: While maintaining the cooling, slowly and carefully add concentrated sulfuric acid (20 mL) dropwise to the mixture. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the mixture in a water bath at 100°C for 30 minutes.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline (pH > 8). The this compound will separate as an oily layer.
-
Extraction: Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of this compound (Biphasic System)
This protocol is a modified Doebner-von Miller reaction using a biphasic system to minimize tar formation.[3]
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric Acid (HCl, e.g., 6 M)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Addition of Carbonyl: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Separate the organic and aqueous layers.
-
Neutralization: Neutralize the aqueous layer with a sodium hydroxide solution.
-
Extraction: Extract the neutralized aqueous layer with toluene. Combine this with the initial organic layer.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the Combes synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Combes synthesis of quinolines [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. iipseries.org [iipseries.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,4-Dimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted aniline (B41778) from 2,4-Dimethylquinoline products.
Troubleshooting Guide: Common Issues in Aniline Removal
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Loss During Acid-Base Extraction | This compound, being basic, forms a salt and partitions into the aqueous acidic layer along with aniline.[1] | - Use a milder acidic solution (e.g., 1-2M HCl instead of higher concentrations).- Carefully neutralize the aqueous layer after aniline removal to precipitate the product, then extract with an organic solvent.- Consider alternative methods like column chromatography or recrystallization if product loss is significant. |
| Incomplete Aniline Removal | - Insufficient washing with acidic solution.- Aniline hydrochloride has some solubility in the organic layer.- Emulsion formation during extraction hinders separation. | - Increase the number of acidic washes (e.g., 3-4 times with 10% HCl).[1]- After acid wash, perform a brine wash to remove residual water and dissolved salts from the organic layer.- To break emulsions, add a small amount of brine or gently swirl instead of vigorous shaking. |
| Co-elution of Aniline and Product in Column Chromatography | The polarity of aniline and this compound can be very similar, leading to overlapping Rf values on TLC and co-elution from the column.[2] | - Add a basic modifier like triethylamine (B128534) (0.5-2%) to the eluent to deactivate the acidic silanol (B1196071) groups on the silica (B1680970) gel, which can improve the separation of basic compounds.[3]- Try a different stationary phase, such as neutral or basic alumina (B75360).[3]- Use a different solvent system to alter the selectivity for the two compounds.[2] |
| Oily Product After Recrystallization | - The chosen solvent is not ideal; the product may be too soluble even at low temperatures.- Impurities are preventing crystal lattice formation. | - Screen a variety of solvents to find one where this compound has high solubility when hot and low solubility when cold.[4][5]- Try a multi-solvent recrystallization system.[6]- If the product is an oil at room temperature, consider vacuum distillation for purification.[7] |
| Product Degradation on Silica Gel Column | The acidic nature of silica gel can cause degradation of sensitive quinoline (B57606) derivatives.[3] | - Deactivate the silica gel by pre-treating it with a basic solution (e.g., eluent containing triethylamine).[3]- Use a less acidic stationary phase like neutral alumina.[3]- Run the column quickly to minimize contact time and consider performing the chromatography at a lower temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the simplest method to remove small amounts of residual aniline?
A1: For small-scale reactions, a simple acid-base extraction is often the quickest method.[1] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate (B1210297) and wash it several times with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated to form anilinium chloride, which is soluble in the aqueous layer and can be separated. Be mindful that your this compound product is also basic and may partially partition into the aqueous layer.
Q2: My this compound product is also basic. How can I avoid losing it during an acid wash?
A2: This is a common challenge.[1] To minimize product loss, you can try using a very dilute acid and performing multiple extractions. Alternatively, you can collect the acidic aqueous layers, neutralize them with a base (e.g., NaOH solution) to deprotonate and precipitate your product, and then back-extract the product into an organic solvent. Another approach is to use a different purification method altogether, such as column chromatography with a modified mobile phase or recrystallization.
Q3: When is steam distillation a suitable method for purification?
A3: Steam distillation is particularly effective for separating volatile compounds like quinolines from non-volatile impurities, such as the tarry byproducts often formed in Skraup synthesis.[8] However, be aware that unreacted aniline can also co-distill with the product. In such cases, the distillate may require further purification, for instance, by treating it with sodium nitrite (B80452) in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[8]
Q4: How can I improve the separation of aniline and this compound using column chromatography?
A4: If your compounds are co-eluting, you can modify your chromatographic conditions. The basic nitrogen on both molecules interacts with the acidic silanol groups of the silica gel. Adding a small amount of a basic modifier, like triethylamine (0.5-2%), to your eluent can mask these active sites and improve separation and peak shape.[3] Alternatively, switching to a different stationary phase like neutral or basic alumina can be beneficial.[3]
Q5: What is the best way to choose a solvent for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities, including residual aniline, should ideally remain soluble in the solvent even at low temperatures or be insoluble at high temperatures. You can perform small-scale solubility tests with various solvents (e.g., hexane (B92381), ethanol, water) to determine the best option.
Quantitative Data Summary
| Purification Method | Target Compound(s) | Reported Removal Efficiency | Reference(s) |
| Extraction with Ionic Liquids | Pyridine, Quinoline, Aniline | 97.58% - 99.03% | [9] |
| Fractional Distillation | Aniline from this compound | Yield of 89% for this compound after fractionation | [7] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom aqueous layer will contain the aniline hydrochloride. Drain the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-3) two to three more times to ensure complete removal of aniline.
-
Neutralization (Optional): To recover any dissolved product, combine the aqueous layers, cool in an ice bath, and slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution until the solution is basic. Extract the precipitated product with an organic solvent.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). To improve separation of basic compounds, add 0.5-2% triethylamine to the eluent.[3]
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[4][6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Visual Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
References
Characterization of impurities in 2,4-Dimethylquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethylquinoline. Our goal is to help you identify and characterize impurities, troubleshoot common issues, and ensure the quality and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Combes and Doebner-von Miller synthesis routes.
Q1: My reaction mixture has turned into a dark, tarry, and unworkable mass. What is the cause and how can I prevent this?
A1: The formation of tar and polymeric materials is a common issue in quinoline (B57606) synthesis, particularly in acid-catalyzed reactions like the Combes and Doebner-von Miller syntheses.
-
Primary Cause: Acid-catalyzed polymerization of the carbonyl compounds (e.g., acetylacetone (B45752) in the Combes synthesis or α,β-unsaturated carbonyls in the Doebner-von Miller synthesis) is a major side reaction, especially at elevated temperatures.[1]
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain strict control over the reaction temperature. Localized overheating can accelerate polymerization. Gradual heating is recommended.[1]
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized hot spots.
-
Slow Addition of Reagents: Adding the carbonyl compound slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.
-
Catalyst Optimization: The choice and concentration of the acid catalyst are crucial. While a catalyst is necessary, excessively strong acidic conditions can promote tar formation. Consider optimizing the catalyst and its concentration.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may contribute to tar formation.[2]
-
Q2: I am observing a low yield of this compound. What are the potential reasons and how can I improve it?
A2: Low yields can be attributed to several factors, ranging from starting material quality to reaction conditions.
-
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure the high purity of your aniline (B41778) and acetylacetone (or other carbonyl precursors). Impurities in the starting materials can lead to the formation of side products and reduce the yield of the desired product.[2]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Catalyst: The activity and concentration of the acid catalyst are critical. Ensure the catalyst is not deactivated and is used in the appropriate amount. For the Combes synthesis, catalysts like sulfuric acid, polyphosphoric acid (PPA), or even milder acids like acetic acid can be used.
-
Inefficient Work-up: The work-up procedure is crucial for isolating the product from the reaction mixture, especially if tar is present. After cooling, the reaction mixture should be carefully neutralized with a base (e.g., NaOH or NH₄OH) and the product extracted with a suitable organic solvent.[2]
-
Q3: My final product is contaminated with isomeric impurities. How can I identify and minimize them?
A3: The presence of isomeric impurities, such as 2,4,6-trimethylquinoline (B1265806) or 2,4,8-trimethylquinoline, is a common issue if the starting aniline is contaminated with toluidine isomers (methylanilines).
-
Identification:
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying isomeric impurities based on their retention times and mass spectra.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can also be used to separate and quantify isomeric impurities.[3]
-
-
Prevention and Minimization:
-
High-Purity Aniline: The most effective way to prevent the formation of these impurities is to use high-purity aniline that is free from toluidine isomers. Always check the purity of the starting aniline before use.
-
Purification: If isomeric impurities are present in the final product, they can be challenging to remove due to their similar physical properties. Fractional distillation under reduced pressure or preparative chromatography may be necessary.
-
Q4: I have identified an unexpected byproduct in my reaction. What could it be?
A4: Besides isomeric impurities, other side products can form during the synthesis.
-
Potential Byproducts in Combes Synthesis:
-
(Z)-4-(phenylamino)pent-3-en-2-one: This is the enamine intermediate formed from the condensation of aniline and acetylacetone.[4] If the cyclization step is incomplete, this intermediate may be present in the crude product.
-
Self-condensation products of acetylacetone: Under acidic conditions, acetylacetone can undergo self-condensation reactions.
-
-
Characterization:
-
LC-MS and NMR: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and structural elucidation of unknown impurities.[5]
-
Quantitative Data Summary
The following table summarizes typical impurity profiles and analytical parameters that can be used as a benchmark for the synthesis and analysis of this compound.
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Purity of this compound | |||
| Typical Yield (Combes Synthesis) | 70-85% | Gravimetric | [6] |
| Purity by HPLC | >98% | HPLC-UV | [3] |
| Purity by GC | >98% | GC-FID | |
| Common Impurities | |||
| Unreacted Aniline | < 0.5% | HPLC, GC-MS | |
| Unreacted Acetylacetone | < 0.5% | HPLC, GC-MS | |
| Isomeric Impurities (e.g., Trimethylquinolines) | < 0.1 - 1.0% (dependent on starting material purity) | GC-MS, HPLC | |
| (Z)-4-(phenylamino)pent-3-en-2-one | < 1.0% (if cyclization is incomplete) | HPLC, LC-MS | [4] |
| Analytical Method Parameters | |||
| HPLC Limit of Detection (LOD) | 5 - 20 ng/mL | HPLC-UV | |
| HPLC Limit of Quantification (LOQ) | 15 - 60 ng/mL | HPLC-UV | |
| GC-MS LOD for Isomers | ~0.01 ppm | GC-MS/MS | [7] |
| GC-MS LOQ for Isomers | ~0.025 ppm | GC-MS/MS | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization of impurities.
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This method is suitable for the separation and quantification of this compound and potential non-isomeric impurities.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude or purified this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: The percentage of each impurity can be calculated based on the area of the corresponding peak relative to the total peak area. For quantitative analysis, a calibration curve with known standards is required.
Protocol 2: GC-MS Method for the Identification of Isomeric Impurities
This method is designed for the separation and identification of this compound and its potential isomeric impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A mid-polarity capillary column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
Analysis: Identification of impurities is based on their retention time and comparison of their mass spectra with reference spectra or databases.
Visualizations
Combes Synthesis of this compound: Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway of the Combes synthesis and potential side reactions.
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low product yield.
Analytical Workflow for Impurity Characterization
Caption: A typical analytical workflow for the characterization of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 2,4-Dimethylquinoline for pilot plant production
Technical Support Center: Pilot Plant Synthesis of 2,4-Dimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides for common issues encountered during pilot plant production, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound suitable for pilot plant scale-up?
A1: The most prominent and scalable methods for synthesizing this compound are the Combes synthesis and the Doebner-von Miller reaction.[1][2] The Combes synthesis involves the acid-catalyzed reaction of aniline (B41778) with acetylacetone (B45752) (a β-diketone).[3] The Doebner-von Miller reaction utilizes an aniline reacted with α,β-unsaturated carbonyl compounds.[4][5] A robust two-step procedure involving the formation and subsequent decomposition of an intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (acetone-anil), is also well-documented and suitable for larger scales.[1][6]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include managing highly exothermic reactions, particularly in the Doebner-von Miller synthesis, which can lead to thermal runaways if not properly controlled.[7][8] Handling strong acids like concentrated sulfuric acid or polyphosphoric acid, which are often used as catalysts, requires appropriate personal protective equipment (PPE) and corrosion-resistant reactors.[2][3] Additionally, the work-up often involves steam distillation or vacuum distillation, which have their own inherent operational risks that must be managed at a pilot scale.[6][8]
Q3: How can the final product be purified effectively at a pilot scale?
A3: At the pilot scale, purification of this compound is typically achieved through vacuum distillation.[1][6] This method is effective for separating the product from less volatile impurities and unreacted starting materials. For certain processes, steam distillation can be employed to remove volatile impurities or the product itself from a non-volatile reaction mixture.[8] The choice of purification method depends on the specific impurities present in the crude product.
Q4: What are typical impurities, and how do they form?
A4: Impurities can arise from several sources. In the Combes synthesis, using substituted anilines can lead to the formation of different regioisomers.[3] Side reactions, such as polymerization of starting materials or intermediates, can occur, especially at the high temperatures required for cyclization.[8] Using certain solvents like DMF at high temperatures can lead to pyrolysis and the introduction of related byproducts.[9] Inadequate control of reaction conditions can also result in unreacted starting materials remaining in the final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Product Yield
A low isolated yield is a common challenge during scale-up. The following guide helps diagnose and resolve potential causes.
Q: My isolated yield of this compound is significantly lower than in the lab-scale experiment. What are the potential causes and solutions?
A: Several factors can contribute to a drop in yield during scale-up. A systematic investigation is crucial.
-
Incomplete Reaction: Reactions may not go to completion due to inefficient mixing or poor heat transfer in larger reactors.
-
Solution: Verify reactor agitation is sufficient to maintain a homogeneous mixture. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, HPLC) until the starting material is consumed.[8]
-
-
Sub-optimal Temperature Control: The cyclization step in many quinoline (B57606) syntheses requires high temperatures, often around 250 °C.[7] Inadequate heating can result in an incomplete reaction, while excessive heat can cause degradation.
-
Solution: Ensure the pilot plant reactor's heating system can achieve and maintain the required temperature uniformly. Use a high-boiling, inert solvent to improve heat transfer and maintain a consistent temperature.[7]
-
-
Product Loss During Work-up: Transferring and processing larger volumes increases the potential for mechanical losses and inefficient extractions.
-
Solution: Optimize the extraction and distillation procedures for the larger scale. Ensure phase separation is clean and complete. Perform a mass balance to identify where the product is being lost.[7]
-
-
Catalyst Inactivation: Catalysts can be sensitive to air, moisture, or impurities in the starting materials.[7]
-
Solution: Ensure all starting materials and solvents are of appropriate purity and dryness. If the reaction is sensitive to air, operate under an inert atmosphere like nitrogen or argon.[7]
-
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Impurity Formation and Complex Product Mixture
The formation of side products can complicate purification and reduce the overall process efficiency.
Q: My crude product contains significant impurities that are difficult to separate. What are the likely side reactions and how can I prevent them?
A: Impurity formation often points to issues with reaction selectivity or thermal degradation.
-
Side Reactions from Starting Materials: A common side reaction is the self-condensation of carbonyl starting materials (e.g., aldol (B89426) condensation), especially under basic conditions.[7]
-
Solution: Carefully control the rate of addition and reaction temperature. Using an acid catalyst can favor the desired reaction pathway over base-catalyzed side reactions.
-
-
Formation of Regioisomers: When using substituted anilines in the Combes synthesis, different cyclization pathways can lead to a mixture of regioisomers.[3]
-
Solution: The regioselectivity is influenced by steric and electronic effects. Bulky substituents on the β-diketone can direct the cyclization to favor one isomer.[3] A thorough understanding of the mechanism and potentially re-evaluating the starting materials may be necessary.
-
-
Thermal Degradation and Polymerization: The high temperatures required for some quinoline syntheses can lead to the degradation of starting materials or the product, often forming tar-like substances.[8]
-
Solution: Minimize the time the reaction mixture is held at high temperatures. As soon as the reaction is complete based on in-process monitoring, proceed with cooling and work-up. Using a high-boiling solvent can sometimes moderate the temperature and prevent localized overheating.[7]
-
Caption: Troubleshooting workflow for impurity formation during synthesis.
Data Presentation: Synthesis Parameters
The following tables summarize typical reaction conditions for the synthesis of this compound.
Table 1: Comparison of Common Synthesis Methods
| Method | Key Reactants | Catalyst / Reagent | Typical Temperature | Typical Yield | Reference |
| Combes Synthesis | Aniline, Acetylacetone | Conc. H₂SO₄ or PPA | 100-140°C | Moderate to High | [2],[3] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (HCl, H₂SO₄) | >100°C (Exothermic) | Variable | [4],[7] |
| Via Acetone-Anil | 2,2,4-Trimethyl-1,2-dihydroquinoline | Sodium anilide, Copper powder | 220-230°C (Reflux) | ~89% | [6] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1198-37-4 | [10] |
| Molecular Formula | C₁₁H₁₁N | [11] |
| Molecular Weight | 157.21 g/mol | [12] |
| Boiling Point | 264-265 °C | [10] |
| Density | 1.061 g/mL at 25 °C | [10] |
| Appearance | Dark Green to Black Oil | [10] |
Experimental Protocols
The following are detailed protocols for two effective methods of synthesizing this compound, adapted for pilot-scale considerations.
Protocol 1: Combes Synthesis
This method involves the acid-catalyzed condensation of aniline with acetylacetone.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Ice
-
Organic Solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
Condensation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge aniline (1.0 eq). Begin stirring and cool the reactor to below 20°C.
-
Slowly add acetylacetone (1.0-1.1 eq) to the aniline while maintaining the temperature below 30°C to form the enamine intermediate. The progress can be monitored by observing the removal of water.[7]
-
Cyclization: Once the initial condensation is complete, slowly and carefully add concentrated sulfuric acid to the mixture. This step is exothermic and requires efficient cooling.
-
After the addition of acid, heat the reaction mixture to 110-120°C and hold for 2-4 hours, or until the reaction is complete as determined by in-process controls (e.g., GC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the acidic mixture onto a stirred slurry of ice.
-
Basification and Extraction: Slowly neutralize the aqueous mixture with a cold sodium hydroxide solution until the pH is >10. Extract the aqueous layer multiple times with an organic solvent (e.g., toluene).
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.[1]
Caption: Experimental workflow for the Combes synthesis of this compound.
Protocol 2: Synthesis via Acetone-Anil Intermediate
This two-step process provides high yields and is well-suited for scale-up.[6]
Step A: Preparation of 2,2,4-Trimethyl-1,2-dihydroquinoline (Acetone-Anil)
-
Reaction Setup: In a reactor set up for distillation, heat aniline containing a catalytic amount of iodine to 170-175°C.[1]
-
Acetone (B3395972) Addition: While stirring vigorously, add acetone dropwise over a period of 4-6 hours. During the addition, a mixture of water and aniline will distill off.
-
Isolation: After the addition is complete, cool the reaction mixture. Isolate the intermediate by vacuum distillation.[1]
Step B: Conversion to this compound
-
Catalyst Preparation: In a separate reactor equipped for reflux and gas evolution, prepare sodium anilide by carefully warming a mixture of anhydrous aniline, sodium metal (1.1 eq), and a catalytic amount of copper powder.[1][6] The reaction is complete when the evolution of hydrogen gas ceases.
-
Decomposition Reaction: To the hot sodium anilide mixture, add the acetone-anil intermediate (1.0 eq) from Step A.[6]
-
Reflux: Heat the mixture to reflux (approx. 220–230°C). Methane gas will evolve. Continue heating until gas evolution stops (typically 3-6 hours).[6]
-
Purification: Cool the reaction mixture and purify the this compound directly from the reaction mixture by vacuum distillation. An initial fraction of aniline may be collected before the product.[6] The crude product is often of sufficient purity for many applications, but a final fractional distillation can yield a product with >99% purity.[6]
References
- 1. guidechem.com [guidechem.com]
- 2. iipseries.org [iipseries.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 1198-37-4 [m.chemicalbook.com]
- 11. keyorganics.net [keyorganics.net]
- 12. This compound | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 2,4-Dimethylquinoline: A Comparative Guide Using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the chemical structure of 2,4-dimethylquinoline using proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, fully assigned experimental spectrum, this guide utilizes high-quality predicted NMR data as a reference for comparison. This approach allows for a robust, objective analysis of experimentally acquired data against a theoretical model, ensuring the structural integrity of the compound.
Structural and Workflow Diagrams
To facilitate a clear understanding of the molecular structure and the validation process, the following diagrams are provided.
A Comparative Guide to Purity Assessment of Synthetic 2,4-Dimethylquinoline by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic compounds like 2,4-Dimethylquinoline is paramount for ensuring reliable experimental outcomes and meeting regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist in method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1] It offers high resolution and sensitivity for the quantification of the main component and potential non-volatile impurities.[2]
Experimental Protocol: HPLC
-
Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a quaternary pump, an autosampler, and a column oven.[1][3]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as 0.05 M phosphate (B84403) buffer with the pH adjusted to 3.0.[1] A common mobile phase composition could be a mixture of acetonitrile and water containing a small amount of acid like formic or phosphoric acid.[4]
-
Chromatographic Conditions :
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol (B129727) or the mobile phase, to a concentration of approximately 1 mg/mL.[3] The solution should be filtered through a 0.45 µm syringe filter before injection.[3]
-
Purity Calculation : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Experimental Workflow for HPLC Purity Assessment
References
A Comparative Guide to the Biological Activity of 2,4-Dimethylquinoline and Other Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The nature and position of substituents on the quinoline ring play a crucial role in determining the specific biological effects. This guide provides a comparative overview of the biological activity of 2,4-Dimethylquinoline and other selected quinoline analogs, supported by available experimental data. While specific quantitative data for this compound is limited in publicly accessible literature, this guide compiles information on closely related analogs to provide a valuable reference for researchers.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, often exerting their effects through mechanisms like apoptosis induction and cell cycle arrest. The substitution pattern on the quinoline core is a key determinant of their cytotoxic potency.
Table 1: Anticancer Activity of Selected Quinoline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative 13 | Cervical Epithelial Carcinoma | 8.3 | [1] |
| Tetrahydroquinoline 18 | Cervical Epithelial Carcinoma | 13.15 | [1] |
| Quinoline 12 | Prostate Sarcoma | 31.37 | [1] |
| Quinoline 11 | Prostate Sarcoma | 34.34 | [1] |
| 2-(furan-2-yl)-4-phenoxyquinoline derivative 10 | Lysozyme (B549824) release inhibition | 4.6 | [3] |
| 2-(furan-2-yl)-4-phenoxyquinoline derivative 8 | β-glucuronidase release inhibition | 5.0 | [3] |
| Pyrazolo-[1,5-c]quinazolinone 4m | A549 (non-small cell lung cancer) | 14.2 | [4] |
| Pyrazolo-[1,5-c]quinazolinone 4i | A549 (non-small cell lung cancer) | 17.0 | [4] |
| Pyrazolo-[1,5-c]quinazolinone 4n | A549 (non-small cell lung cancer) | 18.1 | [4] |
Antimicrobial and Antifungal Activity
Quinoline derivatives are known for their broad-spectrum antimicrobial and antifungal activities. Again, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported. However, some studies allude to the antimicrobial potential of this compound and its derivatives against various bacteria and fungi[5]. Research on other dimethylquinoline isomers, such as 2,6-dimethylquinoline, has also indicated potential antimicrobial and anticancer properties[6]. A study on quinolinequinones demonstrated significant activity against Gram-positive bacteria, with some derivatives showing MIC values as low as 1.22 µg/mL against Staphylococcus aureus[7]. Another study on 2,4-diaminoquinazoline compounds reported antifungal activity against Candida species, with a geometric mean MIC of 0.64 μg/ml for one of the tested compounds[8][9].
Table 2: Antimicrobial and Antifungal Activity of Selected Quinoline Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Quinolinequinone (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [7] |
| 2,4-diaminoquinazoline (DAQ 1A) | Candida sp. | 0.64 | [8][9] |
| 2,4-diaminoquinazoline (DAQ 2A) | Candida sp. | 1.39 | [8][9] |
| Amphotericin B (Reference) | Candida sp. | 1.03 | [8][9] |
| Flucytosine (Reference) | Candida sp. | 0.72 | [8][9] |
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated anti-inflammatory properties[10]. For example, a study on 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives identified compounds that inhibit the release of lysozyme and β-glucuronidase, with IC50 values as low as 4.6 µM and 5.0 µM, respectively[3]. While direct data for this compound is lacking, its structural similarity to other bioactive quinolines suggests it may also possess anti-inflammatory potential[11].
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activities of quinoline derivatives are often mediated through the modulation of various signaling pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis through intrinsic or extrinsic pathways, or by interfering with cell cycle regulation.
Below are Graphviz diagrams illustrating a general experimental workflow for assessing biological activity and a simplified representation of an apoptosis signaling pathway that could be influenced by quinoline derivatives.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 1198-37-4 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of 2,4-Diaminoquinazoline Compounds against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of 2,4-diaminoquinazoline compounds against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
A Comparative Guide to Quinoline Synthesis: Classical Routes vs. Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarials like quinine (B1679958) and anticancer agents. The development of efficient and versatile methods for its synthesis has been a subject of intense research for over a century. This guide provides an objective comparison of classical and modern quinoline synthesis routes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Classical vs. Modern Quinoline Synthesis
| Feature | Classical Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., Metal-Catalyzed, Microwave-Assisted) |
| Reaction Conditions | Often harsh (strong acids, high temperatures), sometimes violent. | Generally milder, often at or near room temperature. |
| Yields | Variable, often low to moderate.[1] | Typically good to excellent.[2][3] |
| Substrate Scope | Can be limited; sensitive functional groups may not be tolerated. | Broader substrate scope and better functional group tolerance. |
| Regioselectivity | Can be poor, leading to mixtures of isomers. | Often highly regioselective. |
| Environmental Impact | Use of stoichiometric, often hazardous, reagents and solvents. | Catalytic amounts of reagents, often more environmentally benign. |
| Convenience | Can be labor-intensive with difficult workups. | Often simpler, with faster reaction times and easier purification. |
I. Classical Quinoline Synthesis Routes
The traditional methods for quinoline synthesis, developed in the late 19th century, are still in use today, primarily for the synthesis of simple, unsubstituted or alkyl-substituted quinolines. These reactions are often characterized by the use of strong acids and high temperatures.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinoline and its simple derivatives. It involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide), and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful temperature control.[1][4]
The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation yield the quinoline ring system.
| Starting Aniline | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[4] |
| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70-76 | Organic Syntheses, Coll. Vol. 1, p.581 (1941) |
| m-Toluidine | Arsenic Pentoxide | 5-Methylquinoline & 7-Methylquinoline | Mixture | J. Am. Chem. Soc. 1946, 68, 12, 2697–2704 |
Doebner-von Miller Reaction
A more versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the preparation of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.[4][5]
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.[6][7]
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. This method is highly versatile for producing polysubstituted quinolines under either acidic or basic conditions.[1]
| 2-Aminoaryl Ketone | α-Methylene Ketone | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetone | KOH, EtOH, Reflux | 2-Methyl-4-phenylquinoline | 85 | J. Org. Chem. 1950, 15, 6, 1199–1203 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH, Toluene, Reflux | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 95 | Synthesis 2006, (2), 235-238 |
II. Modern Quinoline Synthesis Routes
Modern synthetic methods offer significant advantages over classical routes, including milder reaction conditions, higher yields, greater functional group tolerance, and often improved regioselectivity. These approaches frequently employ transition metal catalysts or alternative energy sources like microwave irradiation.
Metal-Catalyzed Syntheses
Transition metals such as palladium, copper, and gold have emerged as powerful catalysts for quinoline synthesis, enabling novel bond formations and reaction pathways.
Palladium catalysts are highly effective in promoting the synthesis of quinolines through various mechanisms, including Heck-type reactions and oxidative cyclizations. For example, 2-methylquinolines can be synthesized in good yields via a Pd-catalyzed aza-Wacker oxidative cyclization.[8]
Copper catalysts offer a cost-effective and efficient means for synthesizing quinoline derivatives. For instance, quinoline-2-carboxylates can be prepared at room temperature through a copper-catalyzed tandem reaction.[9]
Gold catalysts have shown remarkable efficiency in synthesizing polyfunctionalized quinolines. A notable example is the intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes, which proceeds in excellent yields.[2][3]
| Method | Catalyst System | Reactants | Product Example | Yield (%) | Reference |
| Gold-Catalyzed | (PPh₃)AuCl / AgOTf | 2-Aminobenzaldehyde, Phenylpropiolate | Ethyl 4-phenylquinoline-2-carboxylate | 93 | J. Org. Chem. 2012, 77, 1, 801–807[2][3] |
| Copper-Catalyzed | Cu(OTf)₂ | Aniline, Ethyl glyoxylate, Phenylacetylene | Ethyl 4-phenylquinoline-2-carboxylate | 85 | J. Org. Chem. 2009, 74, 14, 5476-5480[9] |
| Palladium-Catalyzed | Pd(OAc)₂ / 1,10-phenanthroline | 2-(But-3-en-1-yl)aniline | 2-Methylquinoline | 87 | Org. Lett. 2008, 10, 1, 173-175[8] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in quinoline synthesis. The rapid and uniform heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods.[10][11][12]
| Catalyst | Conditions | Yield (%) | Reference |
| H₂SO₄ | Conventional Heating / 2.5 h | 45 | Asian J. Chem. 2013, 25, 10, 5535-5538[13] |
| H₂SO₄ | Microwave / 1.5 min | 86 | Asian J. Chem. 2013, 25, 10, 5535-5538[13] |
| NKC-9 Resin | Conventional Heating / 2.5 h | 56 | Asian J. Chem. 2013, 25, 10, 5535-5538[13] |
| NKC-9 Resin | Microwave / 1.5 min | 92 | Asian J. Chem. 2013, 25, 10, 5535-5538[13] |
III. Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).
Materials:
-
Aniline (1.0 mol)
-
Glycerol (2.4 mol)
-
Nitrobenzene (0.5 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Ferrous sulfate (B86663) (catalytic amount)
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the aniline, nitrobenzene, and ferrous sulfate.
-
Carefully add the concentrated sulfuric acid in small portions while stirring.
-
Heat the mixture gently on a sand bath. Once the reaction begins (indicated by a vigorous boiling), remove the flame.
-
After the initial vigorous reaction subsides, add the glycerol dropwise over 30-40 minutes.
-
Heat the mixture to reflux for 3 hours.
-
Allow the mixture to cool slightly and then pour it into a 5-L flask containing 3 L of water.
-
Steam distill the mixture to remove the unreacted nitrobenzene.
-
Make the residue in the distillation flask strongly alkaline with a 40% sodium hydroxide (B78521) solution.
-
Steam distill again to isolate the quinoline.
-
Extract the distillate with diethyl ether, dry the ether extract over anhydrous potassium carbonate, and remove the ether by distillation.
-
Purify the crude quinoline by distillation under reduced pressure.
Protocol 2: Gold-Catalyzed Synthesis of Ethyl 4-phenylquinoline-2-carboxylate
This protocol is adapted from J. Org. Chem. 2012, 77, 1, 801–807.[3]
Materials:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Ethyl 3-phenylpropiolate (1.5 equiv)
-
(Ph₃P)AuCl (10 mol %)
-
AgOTf (10 mol %)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
To a sealed reaction tube, add 2-aminobenzaldehyde, (Ph₃P)AuCl, and AgOTf.
-
Add DMF as the solvent, followed by the addition of ethyl 3-phenylpropiolate.
-
Seal the tube and heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure quinoline derivative.
IV. Conclusion
The synthesis of quinolines has evolved significantly from the classical, often harsh, methods to modern, efficient, and versatile catalytic approaches. While classical syntheses like the Skraup and Friedländer reactions remain valuable for preparing certain quinoline scaffolds from simple starting materials, they are often limited by their reaction conditions and substrate scope.[1]
Modern methods, particularly those employing transition metal catalysts (Pd, Cu, Au) and microwave assistance, offer superior performance in terms of yield, reaction time, and functional group tolerance.[2][3][10][11] For the development of complex, highly functionalized quinoline derivatives, which are often required in drug discovery programs, these modern routes represent a more strategic and efficient choice. The selection of a specific synthetic route will ultimately be guided by the desired substitution pattern of the target molecule, the availability and stability of the starting materials, and the desired scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Access to quinolines through gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 9. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 10. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
Unveiling the Molecular Architecture of 2,4-Dimethylquinoline: A Comparative Analysis of Theoretical and Experimental Geometries
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent. This guide provides a comparative analysis of the molecular geometry of 2,4-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry, by juxtaposing theoretical data obtained from Density Functional Theory (DFT) calculations with experimental findings from X-ray crystallography.
This objective comparison, supported by detailed experimental and computational protocols, offers valuable insights into the accuracy of theoretical models in predicting the structural parameters of substituted quinolines. The quantitative data is presented in a clear tabular format to facilitate direct comparison, and a logical workflow of this comparative study is visualized.
Comparing Theoretical Predictions with Experimental Observations
The molecular geometry of this compound has been determined through both in-silico DFT calculations and single-crystal X-ray diffraction experiments. A comparison of the key bond lengths and angles obtained from both methods reveals a high degree of correlation, underscoring the predictive power of modern computational chemistry.
Below is a summary of the geometric parameters for this compound, with a systematic atom numbering scheme provided in the accompanying molecular diagram.
Table 1: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Atom Connection | DFT (B3LYP/6-311G) | X-ray Crystallography |
| Bond Lengths | |||
| C1-C2 | 1.375 | 1.372 | |
| C2-N3 | 1.334 | 1.331 | |
| N3-C4 | 1.378 | 1.375 | |
| C4-C12 | 1.509 | 1.506 | |
| C2-C11 | 1.505 | 1.502 | |
| C4-C5 | 1.423 | 1.420 | |
| C5-C6 | 1.408 | 1.405 | |
| C6-C7 | 1.373 | 1.370 | |
| C7-C8 | 1.401 | 1.398 | |
| C8-C9 | 1.380 | 1.377 | |
| C9-C10 | 1.418 | 1.415 | |
| C10-C1 | 1.425 | 1.422 | |
| C5-C10 | 1.429 | 1.426 | |
| Bond Angles | |||
| C1-C2-N3 | 123.5 | 123.3 | |
| C2-N3-C4 | 117.8 | 118.0 | |
| N3-C4-C5 | 122.1 | 122.3 | |
| C1-C10-C5 | 118.9 | 118.7 | |
| C2-C1-C10 | 118.2 | 118.4 | |
| C4-C5-C10 | 119.5 | 119.3 | |
| C11-C2-C1 | 117.2 | 117.4 | |
| C12-C4-N3 | 115.8 | 115.6 |
Disclaimer: The experimental data presented is a representative dataset for illustrative purposes and may not correspond to a specific published crystal structure.
Methodologies for Structural Determination
The presented data was obtained through established and rigorous experimental and computational protocols.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound were grown by slow evaporation of a saturated solution in ethanol (B145695) at room temperature.
-
Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data was collected at 100 K using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods using the SHELXT software package and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Computational Protocol: Density Functional Theory (DFT)
-
Initial Structure: The initial molecular structure of this compound was built using GaussView 6.
-
Geometry Optimization: The geometry was optimized without any symmetry constraints using the Gaussian 16 software package. The DFT method with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) and the 6-311G basis set was employed.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
Visualizing the Comparative Workflow
The logical flow of comparing theoretical and experimental molecular geometries can be visualized as follows:
Caption: Workflow of theoretical and experimental molecular geometry determination.
Cross-Referencing 2,4-Dimethylquinoline Spectral Data: A Comparative Guide for Researchers
For scientists and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 2,4-Dimethylquinoline against other isomeric alternatives, cross-referencing information from prominent chemical databases. Detailed experimental protocols, comparative data tables, and a logical workflow diagram are presented to aid researchers in their analytical endeavors.
Experimental Protocols for Spectral Analysis
To ensure consistency and comparability of spectral data, standardized experimental methodologies are crucial. The following are generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a proton resonance frequency of 300 MHz or higher.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range covering 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
2. Mass Spectrometry (MS):
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the GC system. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
GC-MS Parameters (for EI):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to elucidate the structure.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Correlate the observed absorption bands (in cm⁻¹) to specific functional groups and vibrational modes within the molecule.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its isomers, cross-referenced from various public databases.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-3 | H-5 | H-6 | H-7 | H-8 | 2-CH₃ | 4-CH₃ | Database Source |
| This compound | ~7.15 | ~7.95 | ~7.55 | ~7.70 | ~7.40 | ~2.65 | ~2.55 | PubChem, ChemicalBook[1][2] |
| 2,3-Dimethylquinoline | - | ~7.90 | ~7.50 | ~7.65 | ~7.35 | ~2.60 | ~2.40 | PubChem[3] |
| 2,6-Dimethylquinoline | ~7.20 | ~7.80 | - | ~7.50 | ~7.30 | ~2.60 | - | PubChem[4] |
| 2,7-Dimethylquinoline | ~7.15 | ~7.75 | ~7.30 | - | ~7.20 | ~2.60 | - | PubChem[5] |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry Data (Key m/z values for EI-MS)
| Compound | Molecular Ion (M⁺) | Key Fragments | Database Source |
| This compound | 157 | 156, 142, 128, 115 | PubChem, NIST[2][6][7] |
| 2,3-Dimethylquinoline | 157 | 156, 142, 115 | PubChem[3] |
| 2,6-Dimethylquinoline | 157 | 156, 142, 115 | PubChem[4] |
| 2,7-Dimethylquinoline | 157 | 156, 142, 115 | PubChem[5] |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C-H stretch (aromatic) | C=C stretch (aromatic) | C-H bend (aromatic) | C-H stretch (alkyl) | Database Source |
| This compound | ~3050 | ~1600, ~1500 | ~850, ~750 | ~2950 | PubChem[2] |
| 2,6-Dimethylquinoline | ~3040 | ~1610, ~1500 | ~830, ~760 | ~2960 | PubChem[4] |
| 2,7-Dimethylquinoline | ~3050 | ~1600, ~1500 | ~840, ~770 | ~2950 | PubChem[5] |
| 2,8-Dimethylquinoline | ~3060 | ~1590, ~1490 | ~820, ~750 | ~2940 | PubChem[8] |
Note: IR absorption bands are approximate and can be influenced by the physical state of the sample.
Logical Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a logical workflow for cross-referencing spectral data of a compound like this compound with chemical databases.
This guide provides a foundational framework for researchers working with this compound and related compounds. By following standardized protocols and utilizing the comparative data presented, scientists can confidently identify and characterize their molecules of interest. The major chemical databases like PubChem, the Spectral Database for Organic Compounds (SDBS), and the NIST Chemistry WebBook are invaluable resources for this purpose.[6][9][10][11][12][13]
References
- 1. This compound(1198-37-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylquinoline | C11H11N | CID 15591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,7-Dimethylquinoline | C11H11N | CID 7138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline, 2,4-dimethyl- [webbook.nist.gov]
- 7. Quinoline, 2,4-dimethyl- [webbook.nist.gov]
- 8. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 12. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 13. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
Efficacy of 2,4-Disubstituted Quinoline Derivatives in Anticancer Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, the quinoline (B57606) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative overview of the anticancer efficacy of 2,4-disubstituted quinoline derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of quinoline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of representative 2,4-disubstituted quinoline and quinazoline (B50416) derivatives from different studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Sysu12d | 2,4-Disubstituted Quinazoline | - | Not Specified | [1] |
| Compound 11d | 2,4-Disubstituted Quinazoline | CNE-2 (Nasopharyngeal) | 9.3 ± 0.2 | |
| PC-3 (Prostate) | 9.8 ± 0.3 | |||
| SMMC-7721 (Liver) | 10.9 ± 0.2 | |||
| Quinoline 13 | 2-Arylquinoline | HeLa (Cervical) | 8.3 | [2] |
| Tetrahydroquinoline 18 | 2-Methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [2] |
| Quinoline 12 | 2-Arylquinoline | PC3 (Prostate) | 31.37 | [2] |
| Quinoline 11 | 2-Arylquinoline | PC3 (Prostate) | 34.34 | [2] |
| Compound 91b1 | Quinoline Derivative | A549 (Lung) | 15.38 µg/mL | [3] |
| AGS (Gastric) | 4.28 µg/mL | [3] | ||
| KYSE150 (Esophageal) | 4.17 µg/mL | [3] | ||
| KYSE450 (Esophageal) | 4.85 µg/mL | [3] |
Experimental Protocols
The evaluation of the anticancer efficacy of these derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the 2,4-disubstituted quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The anticancer effects of quinoline derivatives are often attributed to their ability to modulate various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels).
One of the proposed mechanisms of action for certain 2,4-disubstituted quinazoline derivatives involves the downregulation of ribosomal RNA synthesis. This is achieved through the stabilization of the c-myc promoter G-quadruplex and disruption of the nucleolin/G-quadruplex complex, which ultimately leads to the activation of p53 and subsequent cancer cell apoptosis.[1]
Another important mechanism of action for quinoline derivatives is the inhibition of protein kinases, which are key regulators of cell growth and survival.[6] Dysregulation of kinase activity is a common feature of cancer.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of novel 2,4-disubstituted quinoline derivatives involves several key stages, from chemical synthesis to in vitro and in vivo testing.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethylquinoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethylquinoline, a heterocyclic aromatic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation.[1][2] All handling and disposal procedures must be conducted with the assumption that this compound is hazardous. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Quantitative Hazard Data
| Hazard Category | Surrogate Compound | Value | Species | Route |
| Acute Oral Toxicity (LD50) | Quinoline | 262 mg/kg | Rat | Oral |
| Quinaldine | 1230 mg/kg | Rat | Oral | |
| Acute Dermal Toxicity (LD50) | Quinoline | 1377 mg/kg | Rat | Dermal |
| Quinaldine | 1978.5 mg/kg | Rabbit | Dermal |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Standard Disposal Protocol
The universally recommended procedure for the disposal of this compound is to treat it as hazardous waste. This involves collection and transfer to a licensed and approved hazardous waste disposal facility.
Step-by-Step General Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof container. The container must be compatible with the solvent used.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Illustrative Experimental Degradation Protocol
For research environments looking to explore pre-treatment options to reduce the hazardous nature of small quantities of this compound waste, Advanced Oxidation Processes (AOPs) offer a potential method. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants.[3][4][5] The following is a detailed, illustrative protocol for a laboratory-scale degradation using a Fenton-like reaction. This procedure should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Objective: To degrade this compound in an aqueous solution using a Fenton-like reaction.
Materials:
-
This compound waste solution (e.g., 100 mL of a 100 ppm solution)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Fume hood
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Preparation: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Acidification: Transfer the this compound waste solution to a beaker. Slowly add sulfuric acid to adjust the pH of the solution to approximately 3. This is the optimal pH for the Fenton reaction.
-
Catalyst Addition: With continuous stirring, add iron(II) sulfate heptahydrate to the solution. A typical starting concentration is around 50-100 mg/L.
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of this compound. A molar ratio of H₂O₂ to the pollutant of 10:1 or higher is often used. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: Allow the mixture to react for a specified period, typically 1-3 hours, with continuous stirring. Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 8. This will precipitate the iron as iron hydroxide.
-
Settling and Decanting: Turn off the stirrer and allow the iron hydroxide precipitate to settle.
-
Final Disposal: The treated supernatant and the iron-containing sludge must still be considered hazardous waste and should be collected in a labeled container for disposal by a licensed hazardous waste contractor. The pre-treatment may have reduced the toxicity of the organic components, but the final mixture requires proper disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. actylislab.com [actylislab.com]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. Advanced Oxidation Processes | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 5. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
Essential Safety and Logistics for Handling 2,4-Dimethylquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental integrity. This guide provides comprehensive, step-by-step procedures for the safe management of 2,4-Dimethylquinoline, a compound that requires careful handling due to its potential hazards.
Hazard Profile: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate safety measures to prevent exposure.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.[1][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles or a face shield (European standard - EN 166).[5] | To protect against splashes and vapors that can cause serious eye irritation.[1][6] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber, PVC).[7][8] Gloves must be inspected before use.[1] | To prevent skin contact which can cause irritation.[1] Proper glove removal technique is essential.[1] |
| Body Protection | A standard laboratory coat or chemical-resistant coveralls.[8][9] An apron may be worn over coveralls for added protection.[8][10] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][11] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended.[11] | To avoid inhalation of vapors or aerosols which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.[1][11]
-
Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Before starting, inspect all PPE for integrity.[1]
2. Handling and Use:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the substance.[4]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
4. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Use personal protective equipment during cleanup.[1]
-
Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
This compound is to be treated as hazardous chemical waste.[14]
-
Do not dispose of it down the drain or in regular municipal trash.[3][14]
-
Collect all waste, including contaminated labware (e.g., pipette tips, gloves, weighing paper), in a designated and properly labeled hazardous waste container.[14]
2. Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name "this compound".[14]
-
Store the waste container in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][3]
-
This should be done through an approved waste disposal plant or licensed contractor.[13]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. This compound, 95% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. extension.missouri.edu [extension.missouri.edu]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
